BI-2545
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C23H19F6N5O3 |
|---|---|
Molekulargewicht |
527.4 g/mol |
IUPAC-Name |
[3,5-bis(trifluoromethyl)phenyl]methyl (1S,5R)-6-[(2H-benzotriazole-5-carbonylamino)methyl]-3-azabicyclo[3.1.0]hexane-3-carboxylate |
InChI |
InChI=1S/C23H19F6N5O3/c24-22(25,26)13-3-11(4-14(6-13)23(27,28)29)10-37-21(36)34-8-16-15(17(16)9-34)7-30-20(35)12-1-2-18-19(5-12)32-33-31-18/h1-6,15-17H,7-10H2,(H,30,35)(H,31,32,33)/t15?,16-,17+ |
InChI-Schlüssel |
ZDOBSAPHUUUOHX-ALOPSCKCSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
The Role of BI-2545 in Idiopathic Pulmonary Fibrosis Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Idiopathic Pulmonary Fibrosis (IPF) is a progressive and fatal lung disease with a significant unmet medical need.[1] A key pathological mechanism in IPF is the excessive deposition of extracellular matrix by activated fibroblasts and myofibroblasts. The autotaxin (ATX)-lysophosphatidic acid (LPA) signaling axis has emerged as a critical driver of this fibrotic process. BI-2545 is a potent and selective inhibitor of autotaxin, the enzyme responsible for the production of LPA.[1][2][3] This technical guide provides an in-depth overview of the role of this compound in IPF research, detailing its mechanism of action, preclinical data, and the experimental protocols used to evaluate its therapeutic potential.
Introduction: The Autotaxin-LPA Axis in IPF
IPF is characterized by the progressive scarring of lung tissue, leading to a decline in lung function.[1] A central player in this process is the signaling lipid, lysophosphatidic acid (LPA), which is found at elevated levels in the bronchoalveolar lavage fluid of IPF patients.[1] LPA exerts its pro-fibrotic effects primarily through the LPA1 receptor, a G protein-coupled receptor expressed on lung fibroblasts.[1]
Autotaxin (ATX), a secreted lysophospholipase D, is the primary enzyme responsible for the synthesis of extracellular LPA from lysophosphatidylcholine (B164491) (LPC).[1] Inhibition of ATX, therefore, presents a promising therapeutic strategy to reduce LPA levels and mitigate the downstream pro-fibrotic signaling cascade.
This compound was developed as a highly potent and orally bioavailable small molecule inhibitor of ATX.[1][2][3] Its development was motivated by the need for new therapeutic interventions for IPF.[1][2][3]
Mechanism of Action of this compound
This compound exerts its anti-fibrotic potential by directly inhibiting the enzymatic activity of autotaxin. This inhibition reduces the production of LPA, thereby attenuating the activation of the LPA1 receptor on lung fibroblasts and other relevant cell types. The downstream consequences of this inhibition include the suppression of key pro-fibrotic cellular responses such as fibroblast proliferation, migration, and differentiation into contractile, matrix-producing myofibroblasts.
Quantitative Preclinical Data for this compound
The following tables summarize the key in vitro and in vivo preclinical data for this compound.
Table 1: In Vitro Activity of this compound
| Parameter | Species | Value | Reference |
|---|---|---|---|
| IC50 vs. Autotaxin | Human | 2.2 nM | [2] |
| IC50 vs. Autotaxin | Rat | 3.4 nM | MedChemExpress |
| IC50 in Whole Blood | Human | 29 nM | [2] |
| IC50 in Whole Blood | Rat | 96 nM |[2] |
Table 2: In Vivo Pharmacokinetics and Pharmacodynamics of this compound in Rats
| Parameter | Route | Dose | Value | Reference |
|---|---|---|---|---|
| Cmax | Oral | 10 mg/kg | 92 nM | opnMe.com |
| tmax | Oral | 10 mg/kg | 1.8 h | opnMe.com |
| Clearance | IV | - | 7 mL/(min*kg) | opnMe.com |
| Volume of Distribution (Vss) | IV | - | 0.9 L/kg | opnMe.com |
| LPA Reduction in Plasma | Oral | 10 mg/kg | Up to 90% |[1] |
Detailed Experimental Protocols
While specific studies detailing the use of this compound in animal models of IPF are not extensively available in the public domain, this section provides representative protocols for key experiments based on standard methodologies used for evaluating anti-fibrotic compounds.
In Vitro Assessment of Anti-Fibrotic Activity in Human Lung Fibroblasts
Objective: To determine the effect of this compound on the proliferation, differentiation, and collagen production of primary human lung fibroblasts isolated from IPF patients.
Methodology:
-
Cell Culture: Primary human lung fibroblasts from IPF patients are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin.
-
Treatment: Cells are seeded in appropriate culture plates and allowed to adhere. The medium is then replaced with serum-free medium for 24 hours to induce quiescence. Subsequently, cells are treated with varying concentrations of this compound for 1 hour before stimulation with a pro-fibrotic agent, typically Transforming Growth Factor-beta 1 (TGF-β1) at a concentration of 5 ng/mL.
-
Proliferation Assay: Cell proliferation can be assessed using a WST-1 or BrdU incorporation assay after 24-48 hours of treatment.
-
Myofibroblast Differentiation: Differentiation is evaluated by measuring the expression of alpha-smooth muscle actin (α-SMA), a marker for myofibroblasts. This can be done via immunofluorescence staining or western blotting after 48-72 hours of treatment.
-
Collagen Production: Soluble collagen in the cell culture supernatant can be quantified using a Sircol collagen assay.
In Vivo Efficacy in a Bleomycin-Induced Pulmonary Fibrosis Mouse Model
Objective: To evaluate the therapeutic efficacy of this compound in a well-established animal model of pulmonary fibrosis.
Methodology:
-
Animal Model: C57BL/6 mice are commonly used. Pulmonary fibrosis is induced by a single intratracheal instillation of bleomycin (B88199) (typically 1.5-3.0 U/kg).
-
Treatment: this compound is administered orally, once or twice daily, starting from a specified day post-bleomycin instillation (e.g., day 7 for a therapeutic regimen) and continuing for a defined period (e.g., 14 or 21 days). A vehicle control group and a bleomycin-only group are included.
-
Assessment of Fibrosis:
-
Histology: At the end of the treatment period, lungs are harvested, fixed, and stained with Masson's trichrome to visualize collagen deposition and assess the extent of fibrosis using a semi-quantitative scoring system (e.g., Ashcroft score).
-
Hydroxyproline Assay: The total collagen content in the lung tissue is quantified by measuring the amount of hydroxyproline, a major component of collagen.[4][5][6]
-
Immunohistochemistry: Lung sections are stained for α-SMA to quantify the presence of myofibroblasts.[7][8][9]
-
Signaling Pathways
The pro-fibrotic effects of LPA are mediated through a complex network of intracellular signaling pathways following the activation of the LPA1 receptor.
Conclusion and Future Directions
This compound is a potent and selective autotaxin inhibitor that effectively reduces LPA levels in vivo. Its mechanism of action directly targets a key driver of the fibrotic cascade in IPF. The preclinical data strongly support the therapeutic potential of inhibiting the ATX-LPA axis. While specific efficacy studies of this compound in IPF models are not widely published, the established role of its target and the provided representative experimental frameworks offer a solid basis for its continued investigation. Future research should focus on comprehensive dose-response studies in relevant animal models of IPF to establish a clear therapeutic window and to further elucidate the downstream effects of ATX inhibition on the complex cellular and molecular landscape of pulmonary fibrosis.
References
- 1. Discovery of this compound: A Novel Autotaxin Inhibitor That Significantly Reduces LPA Levels in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of this compound: A Novel Autotaxin Inhibitor That Significantly Reduces LPA Levels in Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A novel method for accurate collagen and biochemical assessment of pulmonary tissue utilizing one animal - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ars.usda.gov [ars.usda.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. journals.physiology.org [journals.physiology.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
BI-2545 Target Engagement in Cellular Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the target engagement of BI-2545 in cellular models. This compound is a potent and selective inhibitor of Autotaxin (ATX), a key enzyme in the lysophosphatidic acid (LPA) signaling pathway.[1][2][3][4] Understanding the cellular target engagement of this compound is critical for its development as a therapeutic agent. This document details the mechanism of action of this compound, presents quantitative data on its cellular activity, and provides detailed experimental protocols for assessing its target engagement.
Introduction to this compound and its Target, Autotaxin
Autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2), is a secreted lysophospholipase D that catalyzes the conversion of lysophosphatidylcholine (B164491) (LPC) to lysophosphatidic acid (LPA).[1][5][6] LPA is a bioactive signaling lipid that acts on a family of G protein-coupled receptors (GPCRs), namely LPA receptors 1-6 (LPAR1-6), to mediate a wide range of cellular responses, including cell proliferation, migration, survival, and differentiation.[1][5][6] The ATX-LPA signaling axis has been implicated in the pathophysiology of various diseases, including idiopathic pulmonary fibrosis (IPF), cancer, and inflammation.[2][3][7]
This compound is a small molecule inhibitor that potently and selectively targets ATX.[4][7][8] By inhibiting the enzymatic activity of ATX, this compound reduces the production of LPA, thereby modulating the downstream signaling events mediated by LPA receptors.[1][8]
Quantitative Data on this compound Activity
The potency of this compound has been characterized in various in vitro and in vivo models. The following tables summarize the key quantitative data.
Table 1: In Vitro Potency of this compound
| Parameter | Species | Value | Reference |
| IC50 (ATX activity) | Human | 2.2 nM | [2] |
| IC50 (ATX activity) | Human Whole Blood | 29 nM | [2][3] |
| IC50 (ATX activity) | Rat Whole Blood | 96 nM | [2][3] |
Table 2: In Vivo Efficacy of this compound
| Species | Dose | Effect | Reference |
| Rat | 10 mg/kg (oral) | Up to 90% reduction in plasma LPA levels | [2][3][8] |
Signaling Pathway
This compound exerts its effects by inhibiting the ATX-LPA signaling pathway. A simplified representation of this pathway is depicted below.
References
- 1. eubopen.org [eubopen.org]
- 2. Protocol for measuring BRAF autoinhibition in live cells using a proximity-based NanoBRET assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. promegaconnections.com [promegaconnections.com]
- 6. benchchem.com [benchchem.com]
- 7. NanoBRET™ Target Engagement Intracellular HDAC Assay Protocol [promega.com]
- 8. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]
BI-2545: A Technical Guide to its Anti-Fibrotic Effects via Inhibition of Fibroblast Activation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fibrosis, the excessive accumulation of extracellular matrix (ECM) components, is a pathological hallmark of numerous chronic diseases, leading to organ scarring and dysfunction. A key cellular mediator of fibrosis is the activated fibroblast, or myofibroblast, which is characterized by the expression of alpha-smooth muscle actin (α-SMA) and robust synthesis of collagen. The autotaxin (ATX)-lysophosphatidic acid (LPA) signaling axis has been identified as a critical pathway in the pathogenesis of fibrotic diseases, including idiopathic pulmonary fibrosis (IPF)[1][2][3]. BI-2545 is a highly potent and selective inhibitor of autotaxin, the enzyme responsible for the synthesis of LPA[1][4]. This technical guide provides an in-depth overview of the mechanism of action of this compound on fibroblast activation, supported by quantitative data, detailed experimental protocols, and signaling pathway diagrams.
Mechanism of Action: Inhibition of the ATX-LPA Axis
This compound exerts its anti-fibrotic effects by targeting autotaxin, a secreted lysophospholipase D that converts lysophosphatidylcholine (B164491) (LPC) into the bioactive lipid, lysophosphatidic acid (LPA)[4]. Elevated levels of LPA are found in fibrotic tissues, where it acts as a potent signaling molecule[1]. LPA binds to a family of G protein-coupled receptors (GPCRs), primarily LPA receptor 1 (LPAR1), on the surface of fibroblasts[1][3]. This binding event triggers downstream signaling cascades that promote fibroblast activation, proliferation, migration, and the transition to a pro-fibrotic myofibroblast phenotype[1][3]. By inhibiting ATX, this compound effectively reduces the production of LPA, thereby attenuating the activation of fibroblasts and the subsequent deposition of ECM.
Data Presentation
While direct dose-response data for this compound on fibroblast activation markers from a single comprehensive study are not publicly available, the following tables summarize its potent inhibition of autotaxin and the established pro-fibrotic effects of the LPA signaling pathway that this compound targets.
| Parameter | Value | Assay System | Reference |
| IC₅₀ vs. human Autotaxin (hATX) | 2.2 nM | Isolated Enzyme Assay | [5] |
| IC₅₀ in human whole blood | 29 nM | Whole Blood Assay | [5] |
| IC₅₀ in rat whole blood | 96 nM | Whole Blood Assay | [5] |
| Caption: In vitro and ex vivo inhibitory potency of this compound against autotaxin. |
| LPA-Mediated Effect on Fibroblasts | Observation | Significance | Reference |
| α-SMA Expression | LPA induces a dose-dependent increase in α-SMA protein and gene expression in lung fibroblasts. This effect is blocked by LPA1 receptor antagonists. | Increased α-SMA is a hallmark of myofibroblast differentiation and contractility. | [6] |
| Collagen Synthesis | LPA stimulates the production of collagen in fibroblasts. | Excessive collagen deposition is the primary driver of tissue stiffening and scarring in fibrosis. | [7] |
| Fibroblast Proliferation & Migration | LPA promotes the proliferation and migration of fibroblasts, contributing to the expansion of the fibroblast population at sites of injury. | These processes are crucial for the accumulation of ECM-producing cells in fibrotic lesions. | [1][7] |
| Caption: Pro-fibrotic effects of lysophosphatidic acid (LPA) on fibroblasts. |
Signaling Pathway
The following diagram illustrates the signaling pathway through which this compound is proposed to inhibit fibroblast activation.
Caption: this compound inhibits Autotaxin, blocking LPA synthesis and subsequent fibroblast activation.
Experimental Protocols
The following are detailed protocols for key experiments to assess the effect of this compound on fibroblast activation.
Assessment of α-SMA Expression by Western Blot
This protocol details the measurement of α-SMA protein levels in fibroblast lysates following treatment with this compound.
a. Cell Culture and Treatment:
-
Culture primary human lung fibroblasts in Fibroblast Growth Medium supplemented with 10% Fetal Bovine Serum (FBS) at 37°C in a 5% CO₂ incubator.
-
Seed fibroblasts in 6-well plates and grow to 80-90% confluency.
-
Starve cells in serum-free medium for 24 hours.
-
Pre-treat cells with varying concentrations of this compound (e.g., 1 nM, 10 nM, 100 nM, 1 µM) for 1 hour.
-
Induce fibroblast activation by adding a pro-fibrotic stimulus, such as TGF-β1 (5 ng/mL), to the media. Include a vehicle control (DMSO) and a TGF-β1 only control.
-
Incubate for 48 hours.
b. Protein Extraction:
-
Wash cells twice with ice-cold Phosphate Buffered Saline (PBS).
-
Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape cells and transfer lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
Determine protein concentration using a BCA assay.
c. Western Blotting:
-
Load 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against α-SMA (e.g., 1:1000 dilution) overnight at 4°C.
-
Incubate with a loading control primary antibody (e.g., GAPDH or β-actin) to normalize for protein loading.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities using densitometry software.
Caption: Experimental workflow for Western Blot analysis of α-SMA expression.
Assessment of Collagen Synthesis by Picrosirius Red Staining
This protocol describes a method for visualizing and quantifying collagen deposition by fibroblasts.
a. Cell Culture and Treatment:
-
Seed human lung fibroblasts on glass coverslips in 24-well plates.
-
Follow the same starvation, pre-treatment with this compound, and stimulation with TGF-β1 procedure as described in the Western Blot protocol.
-
Incubate for 72 hours to allow for sufficient collagen deposition.
b. Staining Procedure:
-
Wash cells twice with PBS.
-
Fix cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash cells three times with PBS.
-
Stain with Picrosirius Red solution for 1 hour at room temperature.
-
Wash extensively with acidified water (5% acetic acid in water) to remove unbound dye.
-
Dehydrate the coverslips through a series of ethanol (B145695) washes (70%, 90%, 100%).
-
Clear with xylene and mount onto microscope slides using a resinous mounting medium.
c. Imaging and Quantification:
-
Acquire images using a bright-field microscope.
-
Collagen fibers will appear red.
-
Quantify the stained area using image analysis software (e.g., ImageJ/Fiji) by setting a color threshold and measuring the percentage of the stained area relative to the total image area across multiple random fields per condition.
Caption: Workflow for Picrosirius Red staining to assess collagen deposition.
Conclusion
This compound is a potent inhibitor of autotaxin, a key enzyme in the pro-fibrotic ATX-LPA signaling pathway. By reducing the synthesis of LPA, this compound is expected to effectively attenuate fibroblast activation, a central process in the development and progression of fibrotic diseases. The experimental protocols provided herein offer a robust framework for researchers to further investigate and quantify the anti-fibrotic effects of this compound and similar compounds in vitro. The continued exploration of autotaxin inhibitors holds significant promise for the development of novel therapeutics for a range of debilitating fibrotic conditions.
References
- 1. Lysophosphatidic acid signaling through its receptor initiates pro-fibrotic epithelial cell fibroblast communication mediated by epithelial cell derived connective tissue growth factor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel autotaxin inhibitor reduces lysophosphatidic acid levels in plasma and the site of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of Autotaxin and Lysophosphatidic Acid Receptor 5 Attenuates Neuroinflammation in LPS-Activated BV-2 Microglia and a Mouse Endotoxemia Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Autotaxin in Pathophysiology and Pulmonary Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibitors of the Autotaxin-Lysophosphatidic Acid Axis and Their Potential in the Treatment of Interstitial Lung Disease: Current Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Lysophosphatidic acid accelerates lung fibrosis by inducing differentiation of mesenchymal stem cells into myofibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
BI-2545: A Technical Guide for the Study of LPA Receptor Signaling
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of BI-2545, a potent and selective autotaxin (ATX) inhibitor, and its application in the study of lysophosphatidic acid (LPA) receptor signaling. By effectively reducing the production of LPA, this compound serves as a critical tool for elucidating the physiological and pathological roles of this ubiquitous signaling lipid.
Introduction to this compound and the ATX-LPA Axis
Lysophosphatidic acid (LPA) is a bioactive phospholipid that exerts a wide range of cellular effects, including cell proliferation, migration, and survival, through the activation of at least six G protein-coupled receptors (LPA1-6).[1] The primary enzyme responsible for the synthesis of extracellular LPA is autotaxin (ATX), a secreted lysophospholipase D that hydrolyzes lysophosphatidylcholine (B164491) (LPC) into LPA.[2][3] The ATX-LPA signaling axis has been implicated in numerous pathological conditions, including idiopathic pulmonary fibrosis (IPF), cancer, and inflammation.[2][4]
This compound is a novel, highly potent, and selective inhibitor of ATX.[1][5] By targeting ATX, this compound effectively reduces the levels of LPA in both in vitro and in vivo systems, making it an invaluable chemical probe to investigate the downstream consequences of LPA receptor activation.[1][6]
Quantitative Data on this compound Activity
The inhibitory potency of this compound against autotaxin has been characterized in various assays. The following tables summarize the key quantitative data for easy comparison.
Table 1: In Vitro Inhibitory Activity of this compound against Autotaxin
| Assay Type | Species | IC50 (nM) | Reference |
| LPA Enzyme Assay | Human | 2.2 | [1] |
| Human Whole Blood Assay | Human | 29 | [2][4] |
| Rat Whole Blood Assay | Rat | 96 | [2][4] |
Table 2: In Vivo Efficacy of this compound in Rats
| Administration Route | Dose (mg/kg) | Effect | Time Point | Reference |
| Oral | 10 | Up to 90% reduction in plasma LPA levels | 12 hours | [2][4][6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. This section outlines the core experimental protocols for evaluating ATX inhibition by this compound.
Autotaxin (ATX) Inhibition Assay (Mass Spectrometry-Based)
This assay directly measures the enzymatic activity of ATX by quantifying the production of LPA from its substrate, LPC.
Materials:
-
Recombinant human autotaxin (ATX)
-
Lysophosphatidylcholine (LPC) (e.g., 18:1 LPC)
-
This compound
-
Assay Buffer (e.g., Tris-HCl, pH 7.4)
-
Quenching solution (e.g., methanol (B129727) with internal standard)
-
LC-MS/MS system
Procedure:
-
Prepare a solution of recombinant human ATX in assay buffer.
-
Prepare serial dilutions of this compound in DMSO and then dilute further in assay buffer.
-
In a 96-well plate, add the ATX solution to wells containing either this compound dilutions or vehicle control (DMSO).
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the enzymatic reaction by adding the LPC substrate to all wells.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding a quenching solution.
-
Analyze the samples by LC-MS/MS to quantify the amount of LPA produced.
-
Calculate the percent inhibition for each this compound concentration and determine the IC50 value using a suitable curve-fitting model.
Whole Blood Autotaxin Inhibition Assay
This ex vivo assay measures the ability of an inhibitor to access and inhibit ATX in a more physiologically relevant matrix.
Materials:
-
Freshly drawn human or rat whole blood (with anticoagulant)
-
This compound
-
LPC
-
Incubator
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
Add the this compound dilutions or vehicle control to aliquots of whole blood.
-
Incubate the samples at 37°C with gentle shaking for a specified time (e.g., 30 minutes).
-
Add LPC to the blood samples to initiate the reaction.
-
Continue incubation at 37°C for a defined period (e.g., 4 hours).
-
Stop the reaction by placing the samples on ice and immediately centrifuging to separate plasma.
-
Extract LPA from the plasma samples.
-
Analyze the extracted samples by LC-MS/MS to quantify LPA levels.
-
Calculate the percent inhibition and determine the IC50 value.
In Vivo Pharmacodynamic Study in Rodents
This protocol assesses the in vivo efficacy of this compound in reducing plasma LPA levels.
Materials:
-
This compound
-
Vehicle suitable for oral administration (e.g., 0.5% hydroxyethylcellulose in water)
-
Male Sprague-Dawley rats
-
Blood collection supplies (e.g., EDTA tubes)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Fast the rats overnight prior to dosing.
-
Administer this compound or vehicle orally at a defined dose (e.g., 10 mg/kg).
-
Collect blood samples at various time points post-administration (e.g., 0, 1, 2, 4, 8, 12, 24 hours).
-
Process the blood samples to obtain plasma.
-
Extract LPA from the plasma samples.
-
Quantify the levels of various LPA species using LC-MS/MS.
-
Calculate the percent reduction in plasma LPA levels at each time point compared to the pre-dose or vehicle-treated group.
LPA Receptor Signaling Pathways and the Role of this compound
LPA receptors couple to various heterotrimeric G proteins, leading to the activation of distinct downstream signaling cascades. This compound, by inhibiting LPA production, can be used to study the cellular processes regulated by these pathways.
The primary LPA receptor signaling pathways include:
-
Gq/11 Pathway: Activation of phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This results in intracellular calcium mobilization and protein kinase C (PKC) activation.
-
Gi/o Pathway: Inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels, and activation of the phosphoinositide 3-kinase (PI3K)-Akt pathway.
-
G12/13 Pathway: Activation of Rho GTPases, which regulate the actin cytoskeleton, cell migration, and proliferation.
-
Gs Pathway: Stimulation of adenylyl cyclase, resulting in increased cAMP levels (less common for most LPA receptors).[7]
While direct experimental evidence of this compound being used to dissect these specific downstream events is not yet widely published, its ability to titrate LPA levels makes it an ideal tool for such investigations. Researchers can pre-treat cells with this compound to create a low-LPA environment and then study the effects of exogenously added LPA on specific signaling readouts.
Visualizing Signaling Pathways and Experimental Workflows
To better understand the complex relationships in LPA signaling and the experimental approaches to study them, the following diagrams are provided.
Mechanism of this compound action.
Major LPA receptor signaling pathways.
Workflow for in vitro ATX inhibition assay.
Conclusion
This compound is a powerful and specific pharmacological tool for the investigation of the ATX-LPA signaling axis. Its ability to potently inhibit LPA production in both in vitro and in vivo settings allows researchers to probe the multifaceted roles of LPA in health and disease. This guide provides the foundational knowledge, quantitative data, and experimental frameworks necessary for the effective utilization of this compound in studying LPA receptor signaling. Future studies employing this compound are anticipated to further unravel the complexities of LPA-mediated cellular responses and may pave the way for novel therapeutic strategies targeting this important pathway.
References
- 1. Discovery of this compound: A Novel Autotaxin Inhibitor That Significantly Reduces LPA Levels in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pardon Our Interruption [opnme.com]
- 3. mdpi.com [mdpi.com]
- 4. Pardon Our Interruption [opnme.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. LPA receptor signaling: pharmacology, physiology, and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
BI-2545 Protocol for In Vitro Cell Culture Experiments: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
BI-2545 is a highly potent and selective inhibitor of Autotaxin (ATX), a key enzyme responsible for the production of lysophosphatidic acid (LPA).[1][2][3] The ATX-LPA signaling axis plays a crucial role in a multitude of physiological and pathological processes, including cell proliferation, survival, migration, and angiogenesis.[4][5] Dysregulation of this pathway has been implicated in the progression of various diseases, notably cancer and idiopathic pulmonary fibrosis.[1][2] This document provides detailed application notes and protocols for the utilization of this compound in in vitro cell culture experiments to investigate its effects on cell viability, apoptosis, and cell cycle progression.
Mechanism of Action
This compound exerts its biological effects by directly inhibiting the enzymatic activity of ATX. ATX is a secreted phosphodiesterase that catalyzes the hydrolysis of lysophosphatidylcholine (B164491) (LPC) to generate LPA.[2][3] LPA then binds to and activates a family of G protein-coupled receptors (GPCRs), known as LPA receptors (LPARs), initiating downstream signaling cascades that promote cellular responses. By inhibiting ATX, this compound effectively reduces the production of LPA, thereby attenuating the signaling through LPARs and affecting LPA-dependent cellular functions.
Data Presentation
The following table summarizes the reported inhibitory potency of this compound against Autotaxin.
| Target | Species | Assay Condition | IC50 (nM) | Reference |
| Autotaxin (ATX) | Human | Recombinant Enzyme Assay | 2.2 | [3] |
| Autotaxin (ATX) | Human | Whole Blood Assay | 29 | [3] |
| Autotaxin (ATX) | Rat | Whole Blood Assay | 96 | [3] |
Experimental Protocols
General Guidelines for Handling this compound
-
Solubility: this compound is soluble in DMSO. For in vitro experiments, prepare a concentrated stock solution (e.g., 10 mM) in sterile DMSO and store it at -20°C or -80°C.
-
Working Dilutions: On the day of the experiment, thaw the stock solution and prepare fresh working dilutions in the appropriate cell culture medium. Ensure that the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same concentration of DMSO) should always be included in the experiments.
Cell Viability Assay
This protocol is designed to assess the effect of this compound on the viability and proliferation of a chosen cell line. A common method, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, is described below. Other commercially available assays such as CellTiter-Glo® (Promega) or PrestoBlue™ (Thermo Fisher Scientific) can also be used.[6][7]
Materials:
-
Selected cell line
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
96-well flat-bottom cell culture plates
-
MTT reagent (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Treatment with this compound:
-
Prepare serial dilutions of this compound in complete medium from the stock solution. A suggested starting concentration range is 0.01 µM to 10 µM.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT reagent to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Apoptosis Assay
This protocol describes the detection of apoptosis using Annexin V-FITC and Propidium (B1200493) Iodide (PI) staining followed by flow cytometry.[8] Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).
Materials:
-
Selected cell line
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting.
-
Allow the cells to attach overnight.
-
Treat the cells with the desired concentrations of this compound (e.g., based on IC50 values from the viability assay) and a vehicle control for a specified time (e.g., 24 or 48 hours).
-
Include a positive control for apoptosis (e.g., treatment with staurosporine (B1682477) or etoposide).
-
-
Cell Harvesting:
-
Collect the culture medium (which contains floating apoptotic cells).
-
Wash the adherent cells with PBS and then detach them using a gentle method like trypsinization or scraping.
-
Combine the detached cells with the collected medium from the first step.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
-
Staining:
-
Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
After incubation, add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use appropriate compensation settings for FITC and PI channels.
-
Collect data for at least 10,000 events per sample.
-
Analyze the data to distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
Cell Cycle Analysis
This protocol outlines the analysis of cell cycle distribution by staining cellular DNA with propidium iodide (PI) and analyzing the fluorescence intensity by flow cytometry.[9][10] This allows for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Materials:
-
Selected cell line
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
6-well plates
-
Phosphate-buffered saline (PBS)
-
Cold 70% ethanol
-
RNase A solution (100 µg/mL in PBS)
-
Propidium Iodide (PI) staining solution (50 µg/mL in PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the desired concentrations of this compound and a vehicle control for a specified time (e.g., 24 or 48 hours).
-
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cell pellet once with cold PBS.
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells on ice for at least 30 minutes or store at -20°C overnight.
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes.
-
Discard the ethanol and wash the cell pellet twice with PBS.
-
Resuspend the cell pellet in 500 µL of PBS containing 100 µg/mL RNase A.
-
Incubate at 37°C for 30 minutes to degrade RNA.
-
Add 500 µL of PI staining solution to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use a linear scale for the PI fluorescence channel.
-
Collect data for at least 10,000 events per sample.
-
Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to model the DNA content histogram and determine the percentage of cells in the G0/G1, S, and G2/M phases.
-
Conclusion
This compound is a valuable tool for investigating the role of the ATX-LPA signaling axis in various cellular processes. The protocols provided in this document offer a comprehensive guide for researchers to study the effects of this compound on cell viability, apoptosis, and cell cycle progression in in vitro cell culture models. Adherence to these detailed methodologies will facilitate the generation of robust and reproducible data, contributing to a deeper understanding of the therapeutic potential of inhibiting Autotaxin. Researchers are encouraged to optimize these protocols for their specific cell lines and experimental conditions.
References
- 1. Discovery of this compound: A Novel Autotaxin Inhibitor That Significantly Reduces LPA Levels in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pardon Our Interruption [opnme.com]
- 3. Pardon Our Interruption [opnme.com]
- 4. Inhibition of autotaxin production or activity blocks lysophosphatidylcholine-induced migration of human breast cancer and melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cell Viability Assay Protocols | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Apoptosis Assays | Thermo Fisher Scientific - FR [thermofisher.com]
- 9. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - AU [thermofisher.com]
Application Notes and Protocols for BI-2545 in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
BI-2545 is a highly potent and selective inhibitor of autotaxin (ATX), a key enzyme responsible for the production of lysophosphatidic acid (LPA). The ATX-LPA signaling axis is implicated in a wide range of physiological and pathological processes, including cell proliferation, survival, migration, and angiogenesis. Consequently, this compound serves as a valuable tool for investigating the roles of ATX and LPA in various cellular contexts, particularly in cancer biology and fibrosis research.
These application notes provide recommended concentrations for using this compound in cell-based assays, detailed experimental protocols, and an overview of the targeted signaling pathway.
Data Presentation: this compound Potency
This compound exhibits high affinity for its target, autotaxin, leading to potent inhibition of LPA production. While direct cytotoxic IC50 values for this compound in cancer cell lines are not widely reported, its potency is well-characterized in biochemical and whole blood assays. It is important to note that autotaxin inhibitors are often not directly cytotoxic but rather exert their effects by modulating the tumor microenvironment and downstream signaling pathways.
| Assay Type | Target | Species | IC50 |
| Enzymatic Assay | Human Autotaxin (hATX) | Human | 2.2 nM[1] |
| Whole Blood Assay | Autotaxin | Human | 29 nM[2] |
| Whole Blood Assay | Autotaxin | Rat | 96 nM[2] |
Recommended Concentrations for Cell-Based Assays
The optimal concentration of this compound for cell-based assays will depend on the specific cell type, assay duration, and the biological question being addressed. Based on available data, the following concentration ranges are recommended as a starting point for experimentation:
-
Inhibition of LPA Production: For assays where the primary goal is to inhibit the production of LPA by endogenous or exogenous ATX, concentrations in the range of 10 nM to 100 nM are recommended. A concentration of 100 nM has been shown to completely abolish LPA levels in microglial-conditioned medium.
-
Functional Assays (e.g., Migration, Invasion, Proliferation): To investigate the downstream functional consequences of ATX inhibition, a concentration range of 100 nM to 1 µM is a suitable starting point. The selection of the final concentration should be guided by dose-response experiments for the specific cell line and endpoint being measured.
-
Selectivity Profiling: At a concentration of 10 µM, this compound showed some cross-reactivity with a few other targets, although this is approximately 4500-fold its IC50 for ATX.[3] For most cell-based assays, concentrations should be kept well below this level to ensure specific inhibition of autotaxin.
Signaling Pathway
This compound targets autotaxin, which catalyzes the conversion of lysophosphatidylcholine (B164491) (LPC) to lysophosphatidic acid (LPA). LPA then binds to a family of G protein-coupled receptors (LPAR1-6), activating downstream signaling cascades that influence cell proliferation, survival, and migration.
Figure 1. The Autotaxin-LPA signaling pathway and the inhibitory action of this compound.
Experimental Protocols
The following are generalized protocols for common cell-based assays that can be adapted for use with this compound. It is crucial to optimize these protocols for your specific cell line and experimental conditions.
Cell Viability/Proliferation Assay (MTT Assay)
This protocol is designed to assess the effect of this compound on cell viability and proliferation.
Materials:
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium. A suggested starting range is 10 nM to 10 µM.
-
Include a vehicle control (medium with the same concentration of DMSO used to dissolve this compound).
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
-
Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well.
-
Gently shake the plate for 15-20 minutes to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Use a reference wavelength of 630 nm if desired.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the results as a dose-response curve to determine the GI50 (concentration that inhibits cell growth by 50%) if applicable.
-
Figure 2. Experimental workflow for the MTT cell viability assay.
Cell Migration Assay (Wound Healing/Scratch Assay)
This assay assesses the effect of this compound on cell migration.
Materials:
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Cell line of interest
-
Complete cell culture medium
-
6-well or 12-well cell culture plates
-
200 µL pipette tip or a wound healing insert
-
Microscope with a camera
Procedure:
-
Cell Seeding:
-
Seed cells in a 6-well or 12-well plate at a density that will form a confluent monolayer within 24-48 hours.
-
-
Creating the "Wound":
-
Once the cells are confluent, create a "scratch" or "wound" in the monolayer using a sterile 200 µL pipette tip.
-
Alternatively, use a commercially available wound healing insert to create a more uniform cell-free area.
-
Wash the wells with PBS to remove detached cells.
-
-
Compound Treatment:
-
Replace the PBS with a complete medium containing the desired concentration of this compound (e.g., 100 nM or 1 µM).
-
Include a vehicle control.
-
-
Image Acquisition:
-
Capture images of the wound at time 0.
-
Incubate the plate at 37°C.
-
Acquire images of the same fields at regular intervals (e.g., every 6, 12, or 24 hours) until the wound in the control wells is nearly closed.
-
-
Data Analysis:
-
Measure the area of the cell-free "wound" at each time point for each treatment condition.
-
Calculate the percentage of wound closure over time for each group.
-
Compare the migration rate between this compound-treated and control groups.
-
Conclusion
This compound is a powerful research tool for elucidating the role of the ATX-LPA signaling pathway in various cellular processes. While it may not exhibit direct cytotoxicity at concentrations typically used to inhibit its target, its ability to modulate cell behavior through the inhibition of LPA production makes it an invaluable compound for cell-based assays in cancer and fibrosis research. The provided protocols and concentration recommendations serve as a foundation for designing robust experiments to explore the therapeutic potential of targeting the ATX-LPA axis.
References
BI-2545: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, this document provides comprehensive information on the autotaxin inhibitor BI-2545, including supplier details, ordering information, and detailed protocols for its application in research.
Introduction to this compound
This compound is a highly potent and selective inhibitor of autotaxin (ATX), a key enzyme responsible for the production of lysophosphatidic acid (LPA).[1][2] The ATX-LPA signaling axis is implicated in a variety of physiological and pathological processes, including cell proliferation, migration, inflammation, and fibrosis.[1][3] As such, this compound serves as a valuable chemical probe for investigating the biological roles of ATX and LPA in various disease models, particularly in areas like idiopathic pulmonary fibrosis, cancer, and inflammation.[1][3]
Supplier and Ordering Information
This compound was originally developed by Boehringer Ingelheim and is made available to the scientific community through their open innovation platform. Several commercial suppliers also offer this compound for research purposes.
| Supplier | Ordering Information | Notes |
| Boehringer Ingelheim (opnMe.com) | Can be ordered free of charge through the opnMe portal. | Comes with a negative control compound. Ideal for academic and non-commercial research. |
| MedchemExpress | Available for purchase in various quantities, from milligrams to bulk orders.[4] | Offers a free sample (0.1 - 0.2 mg) for initial testing.[4] |
| Cayman Chemical | Available for purchase. Provides detailed chemical and physical properties.[5] | |
| Immunomart | Available for purchase.[6] | |
| Cenmed Enterprises | Available for purchase.[7] |
Quantitative Data Summary
This compound exhibits potent and selective inhibition of autotaxin with favorable pharmacokinetic properties.
Table 1: In Vitro Potency of this compound
| Assay | Species | IC50 | Reference |
| Autotaxin (ATX) Inhibition | Human | 2.2 nM | [4][5][6] |
| Autotaxin (ATX) Inhibition | Rat | 3.4 nM | [4][5] |
| Whole Blood ATX Inhibition | Human | 29 nM | [1][2] |
| Whole Blood ATX Inhibition | Rat | 96 nM | [1][2] |
Table 2: In Vivo Efficacy and Pharmacokinetics of this compound in Rats
| Parameter | Value | Conditions | Reference | | --- | --- | --- | | LPA Reduction in Plasma | Up to 90% | Single oral dose of 10 mg/kg |[1][2][3] | | Half-life (t1/2) | 3.4 hours | 10 mg/kg, oral administration |[4][7] |
Table 3: Selectivity Profile of this compound
| Target | Activity | Concentration | Reference |
| hERG Channel | Low inhibition (IC50 > 10 µM) | > 10 µM | [8] |
| Panel of 48 enzymes, transporters, ion channels, and receptors | Selective for autotaxin | 10 µM | [5] |
Signaling Pathway
This compound exerts its effect by inhibiting the enzymatic activity of autotaxin, thereby reducing the production of LPA from its precursor, lysophosphatidylcholine (B164491) (LPC). LPA then signals through a family of G-protein coupled receptors (GPCRs), namely LPAR1-6, to activate various downstream signaling cascades that regulate cellular responses.
Caption: The ATX-LPA signaling pathway and the inhibitory action of this compound.
Experimental Protocols
The following are representative protocols for evaluating the efficacy of this compound.
Protocol 1: In Vitro Autotaxin (ATX) Inhibition Assay (Colorimetric)
This protocol is based on the TOOS (N-ethyl-N-(2-hydroxy-3-sulfopropyl)-3-methylaniline) activity assay, which measures the choline (B1196258) released from the ATX-catalyzed hydrolysis of LPC.
Materials and Reagents:
-
This compound
-
Recombinant human or rat autotaxin
-
Lysophosphatidylcholine (LPC)
-
Choline oxidase
-
Horseradish peroxidase (HRP)
-
TOOS reagent
-
4-aminoantipyrine (4-AAP)
-
Assay buffer (e.g., 100 mM Tris-HCl pH 9.0, 500 mM NaCl, 5 mM MgCl2, 5 mM CaCl2, 60 µM CoCl2)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare this compound dilutions: Prepare a stock solution of this compound in DMSO and create a serial dilution to the desired concentrations.
-
Assay setup: In a 96-well plate, add the assay buffer, this compound dilutions (or vehicle control), and recombinant ATX.
-
Initiate reaction: Add LPC to each well to start the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
Develop color: Add a colorimetric reagent mixture containing choline oxidase, HRP, TOOS, and 4-AAP to each well.
-
Read absorbance: Measure the absorbance at 555 nm using a microplate reader.
-
Data analysis: Calculate the percent inhibition for each this compound concentration and determine the IC50 value.
Protocol 2: In Vivo Evaluation of this compound in Rats
This protocol outlines the procedure for assessing the in vivo efficacy of this compound by measuring the reduction in plasma LPA levels.
Materials and Reagents:
-
This compound
-
Vehicle for oral administration (e.g., 0.5% hydroxypropyl methylcellulose)
-
Male Sprague-Dawley rats
-
Blood collection tubes (containing EDTA)
-
Centrifuge
-
Equipment for LPA extraction and analysis (e.g., LC-MS/MS)
Procedure:
-
Animal acclimatization: Acclimatize rats to the experimental conditions for at least one week.
-
This compound administration: Administer this compound orally (e.g., at a dose of 10 mg/kg) or the vehicle control to the rats.
-
Blood sampling: Collect blood samples from the tail vein or another appropriate site at various time points post-administration (e.g., 0, 1, 2, 4, 8, and 24 hours).
-
Plasma preparation: Centrifuge the blood samples to separate the plasma.
-
LPA extraction: Extract LPA from the plasma samples using an appropriate method (e.g., liquid-liquid extraction).
-
LPA quantification: Analyze the extracted samples using a validated LC-MS/MS method to determine the concentrations of various LPA species.
-
Data analysis: Calculate the percent reduction in plasma LPA levels at each time point compared to the vehicle-treated group.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for characterizing a novel autotaxin inhibitor like this compound.
Caption: A typical experimental workflow for the evaluation of an ATX inhibitor.
References
- 1. ATX-LPA Receptor Axis in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Roles of Autotaxin/Autotaxin-Lysophosphatidic Acid Axis in the Initiation and Progression of Liver Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Pardon Our Interruption [opnme.com]
- 6. mdpi.com [mdpi.com]
- 7. Discovery of this compound: A Novel Autotaxin Inhibitor That Significantly Reduces LPA Levels in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Autotaxin Activity Assay - Echelon Biosciences [echelon-inc.com]
Application Notes and Protocols: In Vivo Efficacy of BI-2545 in Reducing Lipoprotein(a) Levels
For Researchers, Scientists, and Drug Development Professionals
Introduction
BI-2545 is a potent and selective inhibitor of autotaxin (ATX), a key enzyme responsible for the synthesis of lysophosphatidic acid (LPA).[1][2][3] Elevated levels of LPA are associated with various pathological conditions, and ATX inhibition presents a promising therapeutic strategy.[4][5] These application notes provide a comprehensive overview of the in vivo efficacy of this compound in reducing plasma LPA levels, including detailed protocols for its evaluation in a rodent model.
This compound demonstrates high potency, with an IC50 of 2.2 nM for human ATX.[3][6] In vivo studies in rats have shown that a single oral dose of this compound can reduce plasma LPA levels by up to 90%, highlighting its potential as a powerful research tool and therapeutic candidate.[1][3][6][7][8]
Mechanism of Action
This compound exerts its pharmacological effect by inhibiting autotaxin (ATX), a secreted lysophospholipase D. ATX catalyzes the conversion of lysophosphatidylcholine (B164491) (LPC) into lysophosphatidic acid (LPA).[4][9] LPA is a signaling lipid that interacts with a family of G-protein coupled receptors (LPAR1-6), leading to a variety of cellular responses.[4] By inhibiting ATX, this compound effectively reduces the production of LPA, thereby modulating these signaling pathways.
Quantitative Data
The following tables summarize the in vitro potency and in vivo pharmacokinetic and pharmacodynamic parameters of this compound.
Table 1: In Vitro Potency of this compound
| Parameter | Species | IC50 (nM) |
| ATX Inhibition | Human | 2.2[3][6] |
| ATX Inhibition (Whole Blood) | Human | 29[3][6] |
| ATX Inhibition (Whole Blood) | Rat | 96[3][6] |
Table 2: In Vivo Pharmacokinetics of this compound in Rats
| Route | Dose (mg/kg) | Cmax (nM) | Tmax (h) | t1/2 (h) | Bioavailability (%) |
| Intravenous (i.v.) | 1 | 149 | - | 1.8 | - |
| Oral (p.o.) | 10 | - | 1.7 | 3.4 | 30 |
Data adapted from Kuttruff et al. (2017).[1]
Table 3: In Vivo Pharmacodynamic Efficacy of this compound in Rats
| Route | Dose (mg/kg) | Maximum LPA Reduction (%) |
| Oral (p.o.) | 10 | up to 90[1][3][6][7][8] |
Experimental Protocols
This section provides detailed protocols for evaluating the in vivo efficacy of this compound in a rat model.
Experimental Workflow
Materials and Reagents
-
This compound
-
Vehicle for oral administration (e.g., 0.5% w/v Hydroxyethylcellulose in water)
-
Male Sprague-Dawley rats (8-10 weeks old)
-
Standard laboratory rodent chow and water
-
Gavage needles (e.g., 16-18 gauge, 2-3 inches long with a rounded tip for rats)
-
Syringes for dosing
-
Blood collection tubes (e.g., containing K2EDTA as an anticoagulant)
-
Microcentrifuge
-
Pipettes and pipette tips
-
-80°C freezer for plasma storage
-
LC-MS/MS system for LPA analysis
Animal Handling and Dosing
-
Acclimatization: House rats in a controlled environment (12-hour light/dark cycle, constant temperature and humidity) for at least one week prior to the experiment. Provide free access to standard chow and water.
-
Fasting: Fast animals overnight (approximately 12-16 hours) before dosing, with continued access to water.
-
Formulation Preparation: Prepare a homogenous suspension of this compound in the chosen vehicle at the desired concentration to achieve a 10 mg/kg dose in a suitable dosing volume (e.g., 5-10 mL/kg).
-
Dosing:
-
Weigh each rat to determine the precise volume of the this compound suspension to be administered.
-
Administer the formulation orally using a gavage needle. Ensure the needle is inserted gently and correctly into the esophagus to avoid injury.
-
Blood Collection
-
Baseline Sample (t=0): Prior to dosing, collect a baseline blood sample (approximately 0.2-0.3 mL) from each animal. The lateral tail vein or saphenous vein are suitable sites for repeated sampling.
-
Post-Dose Sampling: Collect blood samples at multiple time points after dosing to characterize the pharmacokinetic and pharmacodynamic profile. Suggested time points include 1, 2, 4, 8, 12, and 24 hours post-dose.
-
Collection Technique:
-
Use an appropriate-sized needle (e.g., 21-23 gauge) for blood collection.
-
Collect blood into tubes containing an anticoagulant (e.g., K2EDTA).
-
After collection, apply gentle pressure to the puncture site to ensure hemostasis.
-
Plasma Processing
-
Immediately after collection, gently invert the blood collection tubes several times to mix with the anticoagulant.
-
Centrifuge the blood samples at approximately 1,500-2,000 x g for 15 minutes at 4°C.
-
Carefully aspirate the supernatant (plasma) and transfer it to clean, labeled cryovials.
-
Store the plasma samples at -80°C until analysis.
LPA Quantification by LC-MS/MS
Quantification of LPA in plasma should be performed using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Lipid Extraction:
-
Thaw plasma samples on ice.
-
Perform a lipid extraction using a method such as the Bligh-Dyer or Folch procedure. It is crucial to use a method that efficiently extracts LPA.
-
-
Chromatographic Separation:
-
Use a suitable HPLC column (e.g., a reversed-phase C18 column) to separate different LPA species and to separate LPA from more abundant lysophospholipids like LPC, which can interfere with accurate LPA measurement.
-
-
Mass Spectrometric Detection:
-
Employ a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode for sensitive and specific detection of various LPA species (e.g., 16:0, 18:0, 18:1, 18:2, 20:4 LPA).
-
Use a stable isotope-labeled internal standard (e.g., 17:0 LPA) to ensure accurate quantification.
-
-
Data Analysis:
-
Construct a standard curve using known concentrations of LPA standards.
-
Calculate the concentration of each LPA species in the plasma samples based on the standard curve.
-
Calculate the percent reduction in total and individual LPA species at each time point relative to the baseline (t=0) sample for each animal.
-
Safety and Selectivity
This compound has been profiled against a broad panel of in vitro pharmacology assays and has shown good selectivity. At a concentration of 10 µM, it showed incomplete cross-reactivity in only a few assays, confirming its high selectivity for autotaxin.[1] Additionally, this compound is devoid of hERG channel inhibition, a critical safety parameter in drug development.[1]
Conclusion
This compound is a valuable tool for in vivo studies investigating the role of the ATX-LPA signaling axis. Its high potency, oral bioavailability, and significant efficacy in reducing plasma LPA levels make it a suitable compound for preclinical research in various disease models. The protocols outlined in these application notes provide a framework for the successful in vivo evaluation of this compound and other ATX inhibitors.
References
- 1. Measurement of endogenous lysophosphatidic acid by ESI-MS/MS in plasma samples requires pre-separation of lysophosphatidylcholine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Video: Drawing Blood from Rats through the Saphenous Vein and by Cardiac Puncture [jove.com]
- 3. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 4. Experimental Animal Models Evaluating the Causal Role of Lipoprotein(a) in Atherosclerosis and Aortic Stenosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pardon Our Interruption [opnme.com]
- 6. research.vt.edu [research.vt.edu]
- 7. Discovery of this compound: A Novel Autotaxin Inhibitor That Significantly Reduces LPA Levels in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pardon Our Interruption [opnme.com]
- 9. Blood sampling: Rat | NC3Rs [nc3rs.org.uk]
Application Notes and Protocols for Preclinical Studies of BI-2545
Introduction
BI-2545 is a potent and selective small molecule inhibitor of Autotaxin (ATX), a key enzyme responsible for the production of lysophosphatidic acid (LPA).[1][2][3][4] ATX, a secreted lysophospholipase D, catalyzes the conversion of lysophosphatidylcholine (B164491) (LPC) to LPA.[2][5] LPA is a bioactive lipid mediator that signals through a family of G-protein-coupled receptors (LPAR1-6) to regulate fundamental cellular processes, including proliferation, survival, and migration.[1][2][5] The ATX-LPA signaling axis has been implicated in the pathophysiology of various diseases, most notably idiopathic pulmonary fibrosis (IPF), as well as inflammation and cancer.[3][5][6]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the preclinical experimental design for evaluating this compound. The document includes detailed protocols for key in vitro and in vivo assays and summarizes critical quantitative data to facilitate study design and interpretation.
The ATX-LPA Signaling Pathway
The diagram below illustrates the central role of Autotaxin in producing LPA and the mechanism of inhibition by this compound. This compound binds to ATX, preventing the hydrolysis of LPC and subsequently reducing the levels of LPA available to activate downstream signaling through LPARs.
Application Note 1: In Vitro Characterization of this compound
Objective: To determine the biochemical potency, selectivity, and absorption, distribution, metabolism, and excretion (ADME) properties of this compound using a panel of standardized in vitro assays.
Summary of Quantitative Data
The following tables summarize the key in vitro and in vivo parameters of this compound, which are essential for designing and interpreting preclinical experiments. An inactive analog, BI-3017, is available for use as a negative control.[3][4]
Table 1: In Vitro Potency and Selectivity of this compound
| Parameter | Species | Assay Type | IC₅₀ Value | Reference |
|---|---|---|---|---|
| ATX Inhibition | Human | Recombinant Enzyme | 2.2 nM | [2][4] |
| Human | Whole Blood | 29 nM | [3][4] | |
| Rat | Whole Blood | 96 nM | [3][4] | |
| hERG Inhibition | Human | Channel Assay | > 10 µM | [2] |
| GPCR Selectivity | Human | Broad Panel (315) | Low cross-reactivity at 10 µM |[1][3] |
Table 2: In Vitro ADME and In Vivo Pharmacokinetic Profile of this compound in Rats
| Parameter | Condition | Value | Reference |
|---|---|---|---|
| Metabolic Stability | Human Liver Microsomes | Stable | [1][5] |
| Rat Liver Microsomes | Moderately Stable | [1] | |
| Permeability | Caco-2 Assay | High | [1] |
| Efflux | Caco-2 Assay | Low | [1] |
| Clearance (CL) | Rat (i.v.) | 7 mL/(min*kg) | [4] |
| Bioavailability (F) | Rat (p.o.) | 30% | [4] |
| Max Concentration (Cmax) | Rat (10 mg/kg p.o.) | 92 nM | [4] |
| Time to Cmax (tmax) | Rat (10 mg/kg p.o.) | 1.7 h | [4] |
| PD Effect | Rat (10 mg/kg p.o.) | Up to 90% LPA reduction |[3][4] |
Experimental Protocols
Protocol 1: Recombinant ATX Enzyme Inhibition Assay
This protocol describes a method to determine the IC₅₀ of this compound against purified human ATX.
-
Materials:
-
Recombinant human Autotaxin (ATX).
-
Fluorescent LPC analog substrate (e.g., FS-3).
-
Assay Buffer: Tris-HCl, NaCl, KCl, CaCl₂, MgCl₂, with BSA.
-
This compound stock solution in DMSO.
-
96-well black microplates.
-
Fluorescence plate reader.
-
-
Methodology:
-
Prepare a serial dilution of this compound in DMSO, followed by a further dilution in assay buffer to achieve the desired final concentrations. Include a DMSO-only control.
-
Add 5 µL of the diluted compound or control to the wells of the microplate.
-
Add 40 µL of recombinant human ATX solution (at a predetermined concentration) to each well and incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding 5 µL of the FS-3 substrate to each well.
-
Immediately begin kinetic measurement of fluorescence intensity (e.g., Ex/Em = 485/528 nm) every minute for 30-60 minutes at 37°C.
-
Calculate the rate of reaction (slope of the linear phase) for each concentration.
-
Normalize the rates to the DMSO control (100% activity) and a no-enzyme control (0% activity).
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Protocol 2: Whole Blood ATX Activity Assay
This protocol measures the inhibitory effect of this compound in a more physiologically relevant matrix.
-
Materials:
-
Freshly collected human or rat whole blood (with anticoagulant).
-
LPC substrate (e.g., 18:1 LPC).
-
This compound stock solution in DMSO.
-
LC-MS/MS system for LPA detection.
-
-
Methodology:
-
Pre-warm whole blood samples to 37°C.
-
Add this compound (or DMSO control) to the blood samples at various concentrations and incubate for 30 minutes at 37°C.
-
Add the LPC substrate to initiate the enzymatic reaction and incubate for 1-2 hours at 37°C with gentle shaking.
-
Stop the reaction by adding ice-cold methanol (B129727) or a suitable organic solvent to precipitate proteins and extract lipids.
-
Centrifuge the samples to pellet the precipitate.
-
Transfer the supernatant to a new plate or vials for analysis.
-
Quantify the amount of LPA produced using a validated LC-MS/MS method.
-
Calculate the IC₅₀ value as described in Protocol 1.
-
Application Note 2: In Vivo Preclinical Evaluation of this compound
Objective: To evaluate the pharmacokinetics (PK), pharmacodynamics (PD), and anti-tumor efficacy of this compound in a rodent model. These studies are critical for establishing a dose-response relationship and providing a rationale for clinical development.
Experimental Protocols
Protocol 3: Rodent PK/PD Study
This protocol details a study to correlate the plasma concentration of this compound with the reduction of plasma LPA levels in rats.
-
Animals:
-
Male Sprague-Dawley rats (8-10 weeks old).
-
House animals under standard conditions with ad libitum access to food and water.
-
-
Methodology:
-
Acclimate animals for at least one week before the study.
-
Divide animals into groups (n=3-5 per group). One group for intravenous (i.v.) administration and one for oral (p.o.) administration.
-
Formulate this compound in a suitable vehicle (e.g., 0.5% HPMC).
-
Administer this compound via a single i.v. bolus (e.g., 1-2 mg/kg) or oral gavage (e.g., 10 mg/kg).[3][4]
-
Collect sparse blood samples (approx. 100 µL) from the tail vein at multiple time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., K₂EDTA).
-
Immediately place samples on ice and process to plasma by centrifugation.
-
Divide the plasma into two aliquots: one for PK analysis (drug concentration) and one for PD analysis (LPA levels). Store at -80°C.
-
Analyze this compound concentrations using a validated LC-MS/MS method.
-
Analyze LPA concentrations using a validated LC-MS/MS method.
-
Use software like Phoenix WinNonlin to calculate PK parameters (CL, Vd, T½, Cmax, AUC) and model the PK/PD relationship.
-
Protocol 4: Xenograft Tumor Model Efficacy Study
This protocol describes a standard subcutaneous xenograft model to assess the anti-cancer efficacy of this compound. The choice of cell line should be guided by dependence on the ATX-LPA axis.
-
Animals and Cells:
-
Methodology:
-
Inject 1-5 million tumor cells, resuspended in a solution like Matrigel, subcutaneously into the flank of each mouse.[7]
-
Monitor tumor growth regularly using digital calipers. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
When tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment groups (n=8-10 per group):
-
Group 1: Vehicle control (p.o., daily).
-
Group 2: this compound (e.g., 10-30 mg/kg, p.o., daily).
-
Group 3: BI-3017 negative control (optional, dosed equivalently to this compound).
-
Group 4: Positive control/standard-of-care chemotherapy (optional).
-
-
Administer treatments for a defined period (e.g., 21-28 days).
-
Measure tumor volumes 2-3 times per week and monitor body weight as a measure of toxicity.
-
At the end of the study, euthanize the animals and excise the tumors. Weigh the tumors and process them for further analysis (e.g., histology, biomarker analysis).
-
Calculate the Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control.
-
References
- 1. Discovery of this compound: A Novel Autotaxin Inhibitor That Significantly Reduces LPA Levels in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pardon Our Interruption [opnme.com]
- 4. Pardon Our Interruption [opnme.com]
- 5. Design and Development of Autotaxin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
BI-2545 solubility issues and recommended solvents
Welcome to the technical support center for BI-2545. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the handling and use of this compound, with a particular focus on its solubility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a highly potent and specific inhibitor of autotaxin (ATX).[1] Autotaxin is a secreted enzyme that plays a crucial role in hydrolyzing lysophosphatidylcholine (B164491) (LPC) to produce lysophosphatidic acid (LPA).[1][2] LPA is a signaling lipid that interacts with G protein-coupled receptors (GPCRs) to mediate a variety of cellular responses, including cell proliferation, migration, and survival.[2][3] By inhibiting ATX, this compound effectively reduces the levels of LPA, thereby modulating these signaling pathways.[3][4]
Q2: What are the known solubility characteristics of this compound?
A2: this compound is characterized by very low aqueous solubility.[3][4] Its aqueous solubility is reported to be less than 1 µg/mL at a pH of 6.8.[1] However, it exhibits high solubility in dimethyl sulfoxide (B87167) (DMSO), reaching up to 250 mg/mL with the aid of ultrasonication.
Q3: How should I prepare stock solutions of this compound?
A3: Due to its poor aqueous solubility, it is recommended to prepare a high-concentration stock solution of this compound in a non-aqueous solvent. The most commonly recommended solvent is DMSO.[5] For example, a 10 mM stock solution can be prepared by dissolving the appropriate mass of this compound in fresh, anhydrous DMSO. It is crucial to ensure the compound is fully dissolved, which may require vortexing and ultrasonication.
Q4: Can I dilute my this compound DMSO stock solution directly into aqueous buffers or cell culture media?
A4: While direct dilution is a common practice, it must be done with caution to avoid precipitation. When a concentrated DMSO stock is introduced into an aqueous environment, the significant change in solvent polarity can cause the compound to crash out of solution. To minimize this risk, it is advisable to keep the final concentration of DMSO in your assay low (typically below 1%) and to add the stock solution to the aqueous medium with vigorous mixing.
Troubleshooting Guide: this compound Solubility Issues
This guide provides a systematic approach to resolving common solubility problems encountered during experiments with this compound.
Problem: Precipitate forms immediately upon diluting the DMSO stock solution into my aqueous buffer or cell culture medium.
| Possible Cause | Recommended Solution |
| Exceeded Solubility Limit: The final concentration of this compound in the aqueous medium is above its solubility limit. | 1. Reduce the Final Concentration: If experimentally feasible, lower the final working concentration of this compound. 2. Serial Dilutions: Instead of a single large dilution, perform serial dilutions of the DMSO stock into the aqueous medium. This gradual change in solvent composition can sometimes prevent precipitation. |
| High Final DMSO Concentration: The final concentration of DMSO in the assay is too high, which can be toxic to cells and may not be sufficient to maintain solubility. | 1. Optimize DMSO Concentration: Aim for a final DMSO concentration of less than 1%. If solubility issues persist, a slightly higher concentration (up to 0.5%) may be tolerated by some cell lines, but should be validated for its effect on cellular viability and function. |
| Temperature Effects: The temperature of the aqueous medium is lower than that of the DMSO stock, which can decrease solubility. | 1. Pre-warm the Medium: Ensure your aqueous buffer or cell culture medium is pre-warmed to the experimental temperature (e.g., 37°C) before adding the this compound stock solution. |
| pH of the Medium: The pH of the aqueous solution may not be optimal for this compound solubility. | 1. pH Adjustment: While this compound's solubility is generally low across different pH values, slight adjustments to the pH of your buffer (if your experiment allows) might marginally improve solubility. This should be approached with caution as it can affect compound activity and cellular processes. |
Problem: The this compound powder does not fully dissolve in DMSO.
| Possible Cause | Recommended Solution |
| Insufficient Solvent Volume: The volume of DMSO is not sufficient to dissolve the given mass of this compound. | 1. Increase Solvent Volume: Refer to the solubility data to ensure you are using an adequate volume of DMSO. For example, to prepare a 250 mg/mL solution, you would add 1 mL of DMSO to 250 mg of this compound. |
| Inadequate Mixing: Simple vortexing may not be enough to break up aggregates and fully dissolve the compound. | 1. Use Ultrasonication: As recommended, use an ultrasonic bath to aid in the dissolution of this compound in DMSO.[5] This provides the necessary energy to break apart solid particles and facilitate solvation. 2. Gentle Warming: Gentle warming of the solution (e.g., to 37°C) can also help to increase the rate of dissolution. Avoid excessive heat, which could degrade the compound. |
| Hygroscopic DMSO: DMSO can absorb moisture from the air, which can negatively impact the solubility of hydrophobic compounds. | 1. Use Fresh, Anhydrous DMSO: Always use a fresh, unopened bottle of anhydrous, high-purity DMSO for preparing stock solutions. Store DMSO properly to minimize water absorption. |
Quantitative Solubility Data
| Solvent | Concentration | Conditions | Reference |
| Aqueous Buffer (pH 6.8) | < 1 µg/mL | Room Temperature | [1] |
| DMSO | 250 mg/mL (474.01 mM) | Requires ultrasonication |
Experimental Protocols
Protocol for Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound (solid powder)
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated balance
-
Vortex mixer
-
Ultrasonic water bath
-
-
Procedure:
-
Calculate the required mass of this compound for your desired volume of 10 mM stock solution (Molecular Weight of this compound: 527.42 g/mol ).
-
Weigh the calculated mass of this compound powder and place it into a sterile vial.
-
Add the corresponding volume of anhydrous DMSO to the vial.
-
Vortex the solution vigorously for 1-2 minutes.
-
Place the vial in an ultrasonic water bath and sonicate for 10-15 minutes, or until the solution is clear and all solid particles have dissolved.
-
Visually inspect the solution against a light source to ensure there is no undissolved particulate matter.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term storage.
-
Protocol for Preparation of an In Vivo Formulation
For researchers conducting in vivo studies, the following formulation has been described to yield a clear solution of ≥ 2.08 mg/mL.[5]
-
Materials:
-
This compound stock solution in DMSO (e.g., 20.8 mg/mL)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
-
-
Procedure (for 1 mL of final formulation):
-
To 400 µL of PEG300, add 100 µL of a 20.8 mg/mL this compound stock solution in DMSO.
-
Mix the solution thoroughly.
-
Add 50 µL of Tween-80 and mix again until the solution is homogeneous.
-
Add 450 µL of saline to bring the final volume to 1 mL.
-
Mix the final solution until it is clear and uniform.
-
Visualizations
Caption: Mechanism of action of this compound in the ATX-LPA signaling pathway.
Caption: Troubleshooting workflow for this compound solubility issues.
References
- 1. Pardon Our Interruption [opnme.com]
- 2. Design and Development of Autotaxin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of this compound: A Novel Autotaxin Inhibitor That Significantly Reduces LPA Levels in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
Technical Support Center: BI-2545 Efficacy Assessment in Primary Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using BI-2545 to assess its effects on primary cell lines. Given that this compound is a potent inhibitor of Autotaxin (ATX) rather than a direct cytotoxic agent, this guide focuses on evaluating its impact on cell signaling and behavior downstream of ATX inhibition.
Quantitative Data Summary
The following tables summarize the in vitro inhibitory potency of this compound against its target, Autotaxin.
Table 1: In Vitro Inhibitory Activity of this compound against Autotaxin (ATX)
| Target | Species | Assay System | IC50 (nM) | Reference |
| ATX | Human | Enzymatic Assay | 2.2 | [1][2] |
| ATX | Rat | Enzymatic Assay | 3.4 | [1] |
| ATX | Human | Whole Blood | 29 | [1][2][3] |
| ATX | Rat | Whole Blood | 96 | [1][2][3] |
Table 2: In Vitro DMPK and CMC Parameters for this compound
| Parameter | Condition | Value | Reference |
| Aqueous Solubility | pH 6.8 | < 1 µg/ml | [2] |
| Caco-2 Permeability | pH 7.4 | 9.32 x 10⁻⁶ cm/s | [2] |
| Caco-2 Efflux Ratio | --- | 1.41 | [2] |
| Human Hepatocyte Clearance | --- | 22% of QH | [2] |
Signaling Pathway
The diagram below illustrates the Autotaxin-LPA signaling pathway, which is the target of this compound.
Experimental Workflow
The following diagram outlines a typical workflow for assessing the effect of this compound on primary cell proliferation.
Troubleshooting and FAQs
I. General Questions
-
Q1: What is the primary mechanism of action of this compound?
-
A1: this compound is a highly potent and specific inhibitor of Autotaxin (ATX).[1][2] ATX is an enzyme that converts lysophosphatidylcholine (LPC) into lysophosphatidic acid (LPA).[4][5][6] LPA is a signaling molecule that binds to G-protein coupled receptors (LPARs) to mediate a variety of cellular responses, including cell proliferation, migration, and survival.[4][7] Therefore, this compound exerts its effects by reducing the production of LPA.
-
-
Q2: Is this compound expected to be directly cytotoxic to primary cells?
-
A2: No, this compound is not a traditional cytotoxic agent. Its purpose is to inhibit the pro-proliferative and pro-survival signaling of the ATX-LPA axis.[7] At very high concentrations, off-target effects could potentially lead to cytotoxicity, but its primary mechanism is not cell killing. Any observed reduction in cell number in a proliferation assay is likely due to the inhibition of LPA-driven growth.
-
-
Q3: What is the recommended concentration range for in vitro experiments?
-
A3: The optimal concentration will vary depending on the primary cell line and the specific experimental conditions (e.g., serum concentration, cell density). Based on its IC50 values, a starting concentration range of 10 nM to 1 µM is recommended for most cell-based assays. It is advisable to perform a dose-response curve to determine the optimal concentration for your specific system.
-
-
Q4: How stable is this compound in cell culture medium?
II. Troubleshooting Experimental Results
-
Q5: I am not observing any effect of this compound on my primary cells. What are the possible reasons?
-
A5: There are several potential reasons for a lack of effect:
-
Low ATX expression/activity: The primary cell line you are using may not express significant levels of ATX or have an active ATX-LPA signaling pathway. Consider measuring ATX expression or LPA levels in your cell culture supernatant.
-
Redundant signaling pathways: The cellular process you are measuring (e.g., proliferation) may be driven by other signaling pathways that are not dependent on LPA.
-
High serum concentration: Serum contains high levels of LPA and other growth factors. If you are using a high serum concentration in your culture medium, it may mask the effects of inhibiting endogenous LPA production. Consider reducing the serum concentration or using a serum-free medium.
-
Compound degradation: Ensure that the compound has been stored properly and that fresh dilutions are used for each experiment. This compound stock solutions should be stored at -80°C for up to 2 years or -20°C for up to 1 year.[1]
-
-
-
Q6: I am seeing high variability between replicate wells in my assay. What could be the cause?
-
A6: High variability can stem from several sources:
-
Inconsistent cell seeding: Ensure that you have a single-cell suspension and that cells are evenly distributed in the wells of your plate.
-
Pipetting errors: Use calibrated pipettes and be precise when adding this compound and assay reagents.
-
Edge effects: The outer wells of a microplate are more prone to evaporation, which can affect cell growth. It is recommended to fill the outer wells with sterile PBS or medium and not use them for experimental samples.
-
Cell health: Use primary cells at a low passage number and ensure they are healthy and in the exponential growth phase before starting the experiment.
-
-
-
Q7: The IC50 value I calculated is significantly different from the published values. Why might this be?
-
A7: The published IC50 values for this compound are for its direct inhibition of the ATX enzyme or its activity in whole blood.[1][2] In a cell-based assay, the apparent IC50 for a downstream effect (like inhibition of proliferation) can be influenced by many factors, including:
-
Cellular uptake and metabolism of the compound.
-
The level of ATX expression and LPA production by the cells.
-
The specific LPA receptor subtypes expressed by the cells.
-
The presence of other growth factors in the medium. Therefore, it is expected that the IC50 for a cellular effect will differ from the enzymatic IC50.
-
-
Experimental Protocol: Cell Proliferation Assay (MTT Assay)
This protocol provides a detailed methodology for assessing the effect of this compound on the proliferation of primary cell lines using a colorimetric MTT assay.
Materials:
-
Primary cell line of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
96-well flat-bottom cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding:
-
Harvest and count primary cells.
-
Resuspend the cells in complete culture medium to the desired density (e.g., 5,000-10,000 cells/well, to be optimized for your cell line).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow cells to attach.
-
-
Compound Treatment:
-
Prepare a series of dilutions of this compound in culture medium from your DMSO stock. Ensure the final DMSO concentration in all wells (including the vehicle control) is the same and typically ≤ 0.1%.
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Carefully remove the medium from the wells.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Subtract the average absorbance of the no-cell control wells from all other absorbance values.
-
Calculate the percentage of cell proliferation inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of inhibition against the log of the this compound concentration and use a non-linear regression analysis to determine the IC50 value.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pardon Our Interruption [opnme.com]
- 3. Pardon Our Interruption [opnme.com]
- 4. The autotaxin-LPA axis emerges as a novel regulator of lymphocyte homing and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Insights into autotaxin- and lysophosphatidate-mediated signaling in the pancreatic ductal adenocarcinoma tumor microenvironment: a survey of pathway gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of this compound: A Novel Autotaxin Inhibitor That Significantly Reduces LPA Levels in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming poor oral bioavailability of BI-2545 in vivo
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the Autotaxin (ATX) inhibitor, BI-2545, in in vivo experiments, with a focus on strategies to address its oral bioavailability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of Autotaxin (ATX).[1][2][3][4][5] ATX is an enzyme that plays a crucial role in hydrolyzing lysophosphatidylcholine (B164491) (LPC) to produce lysophosphatidic acid (LPA).[1][6][7] LPA is a signaling molecule involved in various cellular processes, and its dysregulation is implicated in conditions like idiopathic pulmonary fibrosis (IPF).[1][2][5][7] this compound exerts its effect by inhibiting ATX, thereby reducing the levels of LPA.[1][2][3][5]
Q2: What is the reported oral bioavailability of this compound?
In preclinical studies involving rats, this compound has demonstrated an oral bioavailability of 30%.[2][6] While this may be considered adequate for a tool compound in some research contexts, strategies to enhance bioavailability can be explored for therapeutic development.
Q3: What are the known pharmacokinetic parameters of this compound in rats?
The following table summarizes the key in vivo pharmacokinetic parameters of this compound in rats following intravenous (i.v.) and oral (p.o.) administration.
| Parameter | Intravenous (i.v.) | Oral (p.o.) | Reference |
| Dose | 1 mg/kg | 10 mg/kg | [2] |
| Clearance (CL) | 7 mL/(min*kg) | - | [6] |
| Volume of Distribution (Vss) | 0.9 L/kg | - | [6] |
| Mean Residence Time (MRT) | 2.1 h | 4.5 h | [6] |
| Maximal Concentration (Cmax) | - | 92 nM | [6] |
| Time to Cmax (Tmax) | - | 1.7 h | [6] |
| Bioavailability (F) | - | 30% | [2][6] |
Q4: What is the signaling pathway targeted by this compound?
This compound targets the Autotaxin-LPA signaling axis. A simplified representation of this pathway is provided below.
Caption: Autotaxin-LPA Signaling Pathway Inhibition by this compound.
Troubleshooting Guide: Overcoming Poor Oral Bioavailability
This guide provides potential strategies for researchers aiming to enhance the oral bioavailability of this compound for their specific in vivo experimental needs. These are general approaches for poorly soluble or permeable compounds and may require optimization for this compound.[8][9][10][11][12][13][14][15]
Issue: Lower than desired in vivo exposure after oral administration.
Potential Cause 1: Poor Aqueous Solubility
Although this compound's solubility data is not extensively detailed in the provided search results, poor solubility is a common reason for low oral bioavailability.
Suggested Solutions:
-
Particle Size Reduction: Decreasing the particle size of the drug substance increases the surface area available for dissolution.[8][9][11][13][14]
-
Formulation with Solubilizing Excipients:
-
Solid Dispersions: Dispersing this compound in a polymer matrix can enhance its solubility and dissolution.[8][9]
-
Cyclodextrin (B1172386) Complexation: Encapsulating this compound within cyclodextrin molecules can create a more hydrophilic complex.[8][9][11]
-
Use of Co-solvents: Incorporating solvents or co-solvents in the formulation can improve the solubility of the drug.[8][9]
-
Potential Cause 2: Poor Membrane Permeability
Even if dissolved, the drug must effectively cross the intestinal membrane to reach systemic circulation.
Suggested Solutions:
-
Lipid-Based Formulations: These formulations can enhance drug solubilization in the gastrointestinal tract and facilitate absorption.[8][10][11][12][13][16]
-
Use of Permeation Enhancers: Certain excipients can transiently increase the permeability of the intestinal epithelium.[11][12]
Potential Cause 3: Pre-systemic Metabolism (First-Pass Effect)
The drug may be metabolized in the gut wall or liver before reaching systemic circulation.[9][12][15]
Suggested Solutions:
-
Co-administration with Metabolism Inhibitors: While requiring careful consideration of potential drug-drug interactions, this approach can reduce first-pass metabolism.[12][15]
-
Lymphatic Targeting: Certain lipid-based formulations can promote lymphatic uptake, bypassing the portal circulation and first-pass metabolism in the liver.[13]
Experimental Protocols
Protocol 1: Preparation and In Vivo Evaluation of a Micronized this compound Formulation
-
Micronization:
-
Subject this compound to air-jet milling to achieve a particle size distribution with a D90 of less than 10 µm.
-
Characterize the particle size distribution using laser diffraction.
-
-
Formulation:
-
Prepare a suspension of the micronized this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose in water).
-
-
In Vivo Administration:
-
Dose the formulation orally to a cohort of fasted rodents (e.g., Sprague-Dawley rats).
-
Include a control group receiving a non-micronized suspension of this compound.
-
-
Pharmacokinetic Analysis:
-
Collect blood samples at predetermined time points post-dosing.
-
Analyze plasma concentrations of this compound using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters (AUC, Cmax, Tmax) and compare between the micronized and control groups to determine the impact on bioavailability.
-
Protocol 2: Development and In Vivo Assessment of a Self-Emulsifying Drug Delivery System (SEDDS) for this compound
-
Excipient Screening:
-
Determine the solubility of this compound in various oils, surfactants, and co-surfactants.
-
-
Formulation Development:
-
Based on solubility data, prepare different SEDDS formulations by mixing appropriate ratios of oil, surfactant, and co-surfactant.
-
Evaluate the self-emulsification performance of the formulations upon dilution in aqueous media.
-
-
In Vivo Administration:
-
Administer the optimized SEDDS formulation containing this compound orally to fasted rodents.
-
Include a control group receiving a simple suspension of this compound.
-
-
Pharmacokinetic Analysis:
-
Conduct blood sampling and plasma analysis as described in Protocol 1.
-
Compare the pharmacokinetic profiles to assess the enhancement in oral absorption.
-
Experimental Workflow Diagram
The following diagram illustrates a general workflow for developing and testing an enhanced oral formulation of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of this compound: A Novel Autotaxin Inhibitor That Significantly Reduces LPA Levels in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pardon Our Interruption [opnme.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery of this compound: A Novel Autotaxin Inhibitor That Significantly Reduces LPA Levels in Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pardon Our Interruption [opnme.com]
- 7. Design and Development of Autotaxin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. hilarispublisher.com [hilarispublisher.com]
- 9. hilarispublisher.com [hilarispublisher.com]
- 10. [PDF] Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems | Semantic Scholar [semanticscholar.org]
- 11. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. What are the methods used for enhancement of bioavailability? [synapse.patsnap.com]
- 14. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Oral anticancer drugs: mechanisms of low bioavailability and strategies for improvement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
Interpreting unexpected results with BI-2545 treatment
This guide is intended for researchers, scientists, and drug development professionals using BI-2545. It provides troubleshooting advice and answers to frequently asked questions regarding unexpected experimental results.
Frequently Asked Questions (FAQs)
Q1: I am not observing the expected biological effect after treating my cells with this compound. What are the potential reasons for this?
A1: If you are not seeing the expected downstream effects of Autotaxin (ATX) inhibition, there are several factors to consider:
-
Cellular Context: The ATX-LPA signaling axis can have varied importance depending on the cell type and culture conditions. Your cells may not be reliant on this pathway for the phenotype you are measuring, or they may have compensatory signaling pathways.
-
Drug Concentration and Potency: Ensure you are using an appropriate concentration of this compound. The potency of this compound can vary between systems. For instance, the IC50 for human ATX is 2.2 nM, while in human whole blood it is 29 nM and in rat whole blood it is 96 nM.[1][2] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific system.
-
Experimental System: Confirm that your experimental system has active ATX and is producing LPA. You can measure LPA levels in your cell culture supernatant or biological fluid to confirm that this compound is effectively inhibiting ATX activity. A 10 mg/kg oral dose in rats can reduce LPA levels by up to 90%.[1][2]
-
Drug Stability and Handling: Ensure proper storage and handling of the compound to maintain its activity.
Q2: I am observing an unexpected phenotype in my experiment that doesn't seem related to LPA signaling. What are the known off-target effects of this compound?
A2: this compound is a highly selective inhibitor of Autotaxin.[3] However, at concentrations significantly higher than its IC50 for ATX, some off-target activity has been observed. A screening at a concentration of 10 µM (approximately 4500-fold the IC50 for ATX) showed some cross-reactivity.[3] Another screen at 10 µM also identified interactions with several GPCRs.[2] If you are using high concentrations of this compound, you may be observing effects due to these off-target interactions. Consider lowering the concentration to a range where it is selective for ATX.
Quantitative Data Summary
Table 1: In Vitro Potency of this compound
| Target/System | IC50 | Reference(s) |
| Human Autotaxin (ATX) | 2.2 nM | [1][4] |
| Human Whole Blood | 29 nM | [1][2] |
| Rat Whole Blood | 96 nM | [1][2] |
Table 2: Off-Target Profile of this compound at 10 µM
| Target | Percent Inhibition/Modulation | Reference(s) |
| 5-HT2a | 55% | [3] |
| L-type Calcium channel | 80% | [3] |
| Na+ channel site 2 | 66% | [3] |
| Norepinephrine transporter | 61% | [3] |
| GABA/PBR | 64% | [2] |
| Sigma1 | 51% | [2] |
Experimental Protocols
Protocol 1: Measurement of Autotaxin Activity in Cell Culture Supernatant
This protocol provides a general framework for assessing the inhibitory effect of this compound on ATX activity in your cell culture system.
-
Cell Seeding: Plate your cells of interest at an appropriate density in a multi-well plate and allow them to adhere overnight.
-
This compound Treatment: The following day, replace the medium with fresh serum-free medium containing a range of this compound concentrations (e.g., 0.1 nM to 1 µM) or a vehicle control (e.g., DMSO).
-
Supernatant Collection: Incubate the cells for a predetermined time (e.g., 24 hours). After incubation, collect the cell culture supernatant.
-
LPA Measurement: Measure the concentration of Lysophosphatidic Acid (LPA) in the collected supernatant. This can be done using commercially available ELISA kits or by mass spectrometry.
-
Data Analysis: Plot the LPA concentration against the this compound concentration and fit the data to a dose-response curve to determine the IC50 of this compound in your system.
Visualizations
Caption: The ATX-LPA signaling pathway and the inhibitory action of this compound.
Caption: Troubleshooting workflow for unexpected results with this compound.
References
BI-2545 Technical Support Center: Navigating hERG Liability in Your Research
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for researchers utilizing BI-2545, a potent autotaxin (ATX) inhibitor. A key characteristic of this compound is its significantly reduced liability for inhibiting the human Ether-à-go-go-Related Gene (hERG) potassium channel, a critical consideration in drug development due to the risk of cardiac arrhythmias.[1][2][3][4][5] This resource offers troubleshooting advice and frequently asked questions to ensure accurate experimental outcomes and proper interpretation of your results.
Understanding this compound and hERG Liability
This compound was developed as a next-generation ATX inhibitor with an improved safety profile over its precursor, PF-8380.[1][3][4][5] A primary optimization goal was to eliminate the significant hERG inhibition observed with PF-8380.[3] The result is that this compound exhibits a low potential for hERG channel blockade, with a half-maximal inhibitory concentration (IC50) greater than 10 μM.[4] This contrasts sharply with PF-8380's IC50 of 480 nM.[3]
Key Potency and Liability Data: A Comparative Overview
| Compound | Target Potency (Autotaxin IC50) | hERG Liability (hERG IC50) |
| This compound | 2.2 nM (human ATX)[4] | > 10 μM[4] |
| PF-8380 | 3 nM (recombinant ATX)[3] | 480 nM[3] |
Troubleshooting Guide for hERG-Related Experiments
Even with a low-liability compound like this compound, rigorous experimental technique is crucial for reliable hERG data. This section addresses potential issues you might encounter.
Scenario 1: Unexpected hERG Inhibition at High Concentrations
-
Question: I'm observing some inhibition of hERG current in my patch-clamp assay when using high concentrations of this compound. Is this expected?
-
Answer: While this compound has a hERG IC50 of >10 μM, it is not entirely devoid of activity at very high concentrations.[3][4] It is essential to consider the following:
-
Compound Solubility: At high micromolar concentrations, this compound may exhibit poor solubility in aqueous buffer, leading to compound precipitation. This can cause non-specific effects on the cells or the recording apparatus, which may be misinterpreted as genuine channel inhibition.
-
Troubleshooting Tip: Visually inspect your solutions for any signs of precipitation. Consider using a surfactant in your extracellular medium to improve solubility, but be aware that this can also affect assay sensitivity.
-
-
Off-Target Effects: At concentrations significantly exceeding its on-target potency (IC50 for ATX is 2.2 nM), this compound may exhibit off-target pharmacology.[3] While its hERG liability is low, other off-target effects have been noted at a concentration of 10 μM, including moderate inhibition of the L-type calcium channel (80%), Na+ channel site 2 (66%), and the norepinephrine (B1679862) transporter (61%).[3]
-
Troubleshooting Tip: If your experimental system expresses other ion channels, consider if the observed effects could be due to interactions with these other targets.
-
-
Scenario 2: High Variability in hERG Assay Results
-
Question: My measured hERG inhibition for this compound is inconsistent between experiments. What could be the cause?
-
Answer: High variability in patch-clamp experiments can arise from several factors:
-
Temperature Sensitivity: The potency of some compounds against the hERG channel is temperature-dependent.[6]
-
Cell Health and Passage Number: The health and passage number of your hERG-expressing cell line (e.g., HEK293 or CHO cells) can impact channel expression levels and the stability of the recordings.
-
Troubleshooting Tip: Use cells with a consistent and low passage number. Ensure optimal cell culture conditions to maintain robust channel expression.
-
-
Run-down: A gradual decrease in hERG current amplitude over the course of an experiment ("run-down") can be mistaken for compound-induced inhibition.
-
Troubleshooting Tip: Establish a stable baseline recording for a sufficient period before applying your test compound. Use a vehicle control to monitor for run-down.
-
-
Frequently Asked Questions (FAQs)
-
Q1: Why is low hERG liability important for a research tool like this compound?
-
A1: A low hERG liability ensures that the observed biological effects in your experiments are more likely attributable to the on-target inhibition of autotaxin, rather than unintended cardiac ion channel side effects. This is particularly crucial when studying pathways that may have cardiovascular relevance.
-
-
Q2: What is a typical "safety margin" and how does it apply to this compound?
-
A2: The safety margin is the ratio of the hERG IC50 to the effective therapeutic plasma concentration. A larger safety margin (typically >30-fold) is desirable to minimize the risk of cardiac side effects. While this compound is a research tool and not a clinically approved drug, its hERG IC50 of >10 μM compared to its nanomolar on-target potency provides a very large theoretical safety margin, making it a reliable tool for in vitro and in vivo studies.
-
-
Q3: What are the recommended positive and negative controls for a hERG assay with this compound?
-
A3:
-
Positive Controls: Use a known potent hERG blocker to confirm assay sensitivity. Recommended compounds include dofetilide, cisapride, terfenadine, or E-4031.[6]
-
Negative Control: The vehicle (e.g., DMSO) at the same final concentration used for this compound should be applied to control for any solvent effects.[8]
-
-
-
Q4: Do I need to perform a hERG assay if I am using this compound at concentrations close to its ATX IC50?
-
A4: At concentrations in the low nanomolar range, this compound is highly selective for autotaxin, and direct hERG inhibition is not expected. However, if your experimental system is particularly sensitive to changes in cardiac ion channel function, or if you are working with cardiac cell types, it is good practice to run a control experiment to confirm the absence of effects on key electrophysiological parameters.
-
Experimental Protocols and Workflows
Standard Workflow for Assessing hERG Liability
The following diagram illustrates a typical workflow for evaluating the hERG liability of a compound.
Caption: General workflow for hERG liability assessment.
Signaling Pathway: hERG Channel and Cardiac Repolarization
Understanding the role of the hERG channel is fundamental to appreciating the importance of its low inhibition by this compound.
Caption: Role of hERG in cardiac action potential.
Detailed Experimental Protocol: Manual Whole-Cell Patch-Clamp for hERG
This protocol provides a general framework for assessing hERG channel inhibition. Specific parameters may need to be optimized for your experimental setup.
1. Cell Preparation:
-
Use CHO or HEK293 cells stably expressing the hERG1a isoform.[8]
-
Plate cells onto glass coverslips 24-48 hours prior to recording.[8]
2. Solutions:
-
Internal Solution (Pipette): (in mM) 130 KCl, 1 MgCl2, 1 CaCl2, 5 EGTA, 10 HEPES, 5 ATP-Mg. Adjust pH to 7.2 with KOH.
-
External Solution (Bath): (in mM) 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
3. Electrophysiological Recording:
-
Perform whole-cell voltage-clamp recordings at 35-37°C.[8]
-
Use borosilicate glass pipettes with a resistance of 2-5 MΩ when filled with the internal solution.
-
Achieve a giga-ohm seal (>1 GΩ) before rupturing the cell membrane to obtain the whole-cell configuration.
-
Minimize voltage errors by using ≥ 80% series resistance compensation.[8]
4. Voltage Protocol:
-
A common protocol to elicit hERG tail currents is as follows:
-
Hold the membrane potential at -80 mV.
-
Depolarize to +20 mV for 1-2 seconds to activate and then inactivate the hERG channels.
-
Repolarize to -50 mV to measure the peak tail current, which reflects the channels recovering from inactivation.
-
-
Apply this voltage pulse protocol at a regular frequency (e.g., every 15-20 seconds).
5. Data Acquisition and Analysis:
-
Establish a stable baseline current by perfusing the cell with the external solution for several minutes.
-
Apply the vehicle control for 3-5 minutes to ensure no significant current run-down.
-
Apply increasing concentrations of the test compound (e.g., this compound) sequentially, allowing the current inhibition to reach a steady state at each concentration.
-
Measure the peak tail current at -50 mV.
-
Calculate the percentage inhibition at each concentration relative to the control current.
-
Fit the concentration-response data to a Hill equation to determine the IC50 value.
Caption: Logical flow of a patch-clamp experiment.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Manual Whole-Cell Patch-Clamping of the HERG Cardiac K+ Channel | Springer Nature Experiments [experiments.springernature.com]
- 3. Discovery of this compound: A Novel Autotaxin Inhibitor That Significantly Reduces LPA Levels in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of this compound: A Novel Autotaxin Inhibitor That Significantly Reduces LPA Levels in Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. fda.gov [fda.gov]
- 7. Toward a New Gold Standard for Early Safety: Automated Temperature-Controlled hERG Test on the PatchLiner® - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A [metrionbiosciences.com]
Validation & Comparative
A Comparative Guide to Autotaxin Inhibitors: BI-2545 versus PF-8380
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two potent autotaxin (ATX) inhibitors, BI-2545 and PF-8380. The information presented is intended to assist researchers in selecting the appropriate tool compound for their in vitro and in vivo studies by providing objective performance data, experimental methodologies, and an overview of the relevant signaling pathway.
Autotaxin is a key enzyme responsible for the production of lysophosphatidic acid (LPA), a bioactive signaling lipid involved in numerous physiological and pathological processes, including cell proliferation, migration, inflammation, and fibrosis.[1][2] Inhibition of ATX is a promising therapeutic strategy for various diseases, including idiopathic pulmonary fibrosis, cancer, and arthritis.[1][3]
Quantitative Performance Comparison
This compound and PF-8380 are both highly potent inhibitors of autotaxin. This compound was developed from PF-8380 with the aim of improving its pharmacokinetic and safety profile.[4][5] The following table summarizes their inhibitory activity (IC50) in various assays.
| Inhibitor | Assay Type | Species | IC50 (nM) | Reference(s) |
| This compound | Isolated Enzyme (hATX) | Human | 2.2 | [4] |
| Isolated Enzyme (rATX) | Rat | 3.4 | ||
| Human Whole Blood | Human | 29 | [6] | |
| Rat Whole Blood | Rat | 96 | [6] | |
| PF-8380 | Isolated Enzyme | Human | 2.8 | [2][7] |
| Isolated Enzyme | Rat | 1.16 | [7] | |
| Human Whole Blood | Human | 101 | [2][7] |
hATX: human Autotaxin; rATX: rat Autotaxin
Notably, while both compounds exhibit similar low nanomolar potency against the isolated human enzyme, this compound demonstrates significantly greater potency in the human whole blood assay.[3][6] Furthermore, this compound was developed to address certain liabilities of PF-8380, such as poor metabolic stability and off-target effects, including inhibition of the hERG channel.[4][8]
Experimental Methodologies
The inhibitory activity of this compound and PF-8380 is typically assessed using several key experimental assays. The methodologies for these assays are outlined below.
This assay measures the direct inhibition of purified recombinant autotaxin.
-
Principle: A fluorogenic lysophosphatidylcholine (B164491) (LPC) analog, such as FS-3, is used as the ATX substrate. FS-3 contains a fluorophore and a quencher held in close proximity. Cleavage of the substrate by ATX separates the fluorophore from the quencher, resulting in an increase in fluorescence that is proportional to enzyme activity.[1][9]
-
Protocol Outline:
-
Recombinant human or rat ATX is pre-incubated with varying concentrations of the inhibitor (e.g., this compound or PF-8380) in an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 8.0) in a 96-well plate.[10]
-
The enzymatic reaction is initiated by the addition of the FS-3 substrate.[10]
-
Fluorescence (e.g., excitation at 485 nm and emission at 528 nm) is measured kinetically over time at 37°C.[10]
-
The rate of reaction is calculated from the linear portion of the fluorescence curve.
-
IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.
-
This ex vivo assay measures the inhibitor's ability to engage and inhibit ATX within a more physiologically relevant matrix.
-
Principle: Freshly drawn whole blood (human or rat) is incubated with the inhibitor. The endogenous ATX in the blood plasma converts a supplied substrate, and the product is measured. The reduction in product formation indicates the level of ATX inhibition.[11]
-
Protocol Outline:
-
Heparinized whole blood is aliquoted into tubes.
-
The test inhibitor (this compound or PF-8380) is added at various concentrations and incubated, for example, for 2 hours at 37°C.[7]
-
A substrate, such as lysophosphatidylcholine (LPC), is added to the blood samples and incubated to allow for the generation of LPA by endogenous ATX.[11]
-
The reaction is stopped, and plasma is separated by centrifugation.
-
The newly generated LPA in the plasma is extracted and quantified using a sensitive analytical method, such as liquid chromatography-mass spectrometry (LC-MS).[12]
-
IC50 values are calculated by comparing the LPA levels in inhibitor-treated samples to vehicle-treated controls.
-
This method provides an alternative to fluorescence-based assays for measuring ATX activity.
-
Principle: This assay uses an artificial substrate, such as bis-(p-nitrophenyl) phosphate (B84403) (BNPP). ATX cleaves BNPP to produce p-nitrophenol, a yellow-colored product that can be quantified by measuring its absorbance.[13][14]
-
Protocol Outline:
-
Recombinant ATX is pre-incubated with the test inhibitor in a 96-well plate.[14]
-
The reaction is started by adding the BNPP substrate.[14]
-
The plate is incubated for a set period (e.g., 30 minutes) at 37°C.[14]
-
The absorbance of the resulting p-nitrophenol is measured using a plate reader at a wavelength of 405-415 nm.[13]
-
The percentage of inhibition is calculated relative to a no-inhibitor control, and IC50 values are determined.
-
Visualizing the Autotaxin Signaling Pathway
Autotaxin is a secreted enzyme that plays a crucial role in extracellular signaling. The diagram below illustrates the canonical ATX-LPA signaling axis.
Caption: The Autotaxin-LPA signaling pathway and point of inhibition.
References
- 1. Autotaxin (ATX) Inhibitor Screening Service - Echelon Biosciences [echelon-inc.com]
- 2. Measurement of autotaxin/lysophospholipase D activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A novel autotaxin inhibitor reduces lysophosphatidic acid levels in plasma and the site of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Pardon Our Interruption [opnme.com]
- 7. echelon-inc.com [echelon-inc.com]
- 8. Discovery of this compound: A Novel Autotaxin Inhibitor That Significantly Reduces LPA Levels in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Autotaxin Activity Assay - Echelon Biosciences [echelon-inc.com]
- 10. echelon-inc.com [echelon-inc.com]
- 11. Boronic acid-based inhibitor of autotaxin reveals rapid turnover of LPA in the circulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Bulk of Autotaxin Activity Is Dispensable for Adult Mouse Life - PMC [pmc.ncbi.nlm.nih.gov]
- 13. caymanchem.com [caymanchem.com]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
A Comparative Guide to the Efficacy of Autotaxin Inhibitors: BI-2545 and Beyond
For Researchers, Scientists, and Drug Development Professionals
Autotaxin (ATX), a secreted lysophospholipase D, has emerged as a critical therapeutic target in a variety of pathologies, including idiopathic pulmonary fibrosis (IPF), cancer, and chronic inflammation. Its primary role is the hydrolysis of lysophosphatidylcholine (B164491) (LPC) into the bioactive lipid mediator, lysophosphatidic acid (LPA). LPA, through its interaction with at least six G protein-coupled receptors (LPAR1-6), triggers a cascade of downstream signaling events that regulate cell proliferation, migration, and survival. The dysregulation of the ATX-LPA signaling axis is a key driver in the progression of fibrotic diseases and tumor metastasis, making the development of potent and specific ATX inhibitors a major focus of pharmaceutical research.
This guide provides an objective comparison of the novel ATX inhibitor, BI-2545, with other significant inhibitors, presenting key experimental data to evaluate their relative efficacy.
The ATX-LPA Signaling Pathway
The enzymatic action of Autotaxin is the rate-limiting step in the extracellular production of LPA. Once produced, LPA binds to its cognate LPARs on the cell surface, initiating downstream signaling through various pathways, including Rho, RAC, PI3K/AKT, and MAPK. This signaling is crucial for both normal physiological processes and the progression of disease. Inhibiting ATX offers a therapeutic strategy to downregulate the entire LPA signaling axis, thereby mitigating its pathological effects.
Figure 1: ATX-LPA Signaling Pathway and Point of Inhibition.
Quantitative Comparison of ATX Inhibitors
The efficacy of an ATX inhibitor is determined by its potency in enzymatic and cell-based assays (in vitro) and its ability to modulate LPA levels and affect disease progression in preclinical models (in vivo). This section provides a comparative summary of this compound against other notable ATX inhibitors.
In Vitro Efficacy
The half-maximal inhibitory concentration (IC50) is a key measure of an inhibitor's potency. The following table summarizes the IC50 values for this compound and other selected ATX inhibitors in various assays. This compound demonstrates high potency with a single-digit nanomolar IC50 against the isolated human ATX enzyme.[1][2][3] Its potency is maintained in the more physiologically relevant whole blood assays.
| Inhibitor | Assay Type | Substrate | hATX IC50 (nM) | Human Whole Blood IC50 (nM) | Rat Whole Blood IC50 (nM) | Reference(s) |
| This compound | Enzyme Assay | 18:1 LPC | 2.2 | - | - | [2] |
| Whole Blood | Endogenous | - | 29 | 96 | [3][4] | |
| PF-8380 | Enzyme Assay | FS-3 | 2.8 | - | - | [5] |
| Enzyme Assay | 18:1 LPC | 3 | - | - | ||
| Whole Blood | Endogenous | - | 101 | 307 | [2][5] | |
| GLPG1690 | Enzyme Assay | - | 131 | ~100 | - | |
| BBT-877 | Enzyme Assay | - | 2.4 | - | - | [6] |
| Human Plasma | LPA 18:2 | 6.5 - 6.9 | - | - | [6][7] |
Note: Assay conditions, such as the substrate used (e.g., natural lysophosphatidylcholine (LPC) vs. artificial fluorescent substrate (FS-3)), can influence IC50 values, making direct comparisons between studies complex.
In Vivo Efficacy & Pharmacokinetics
The ultimate measure of an inhibitor's potential is its performance in vivo. Key metrics include the reduction of plasma LPA levels and efficacy in disease models, alongside a favorable pharmacokinetic (PK) profile ensuring adequate drug exposure. This compound shows a significant, sustained reduction in plasma LPA levels in rats following oral administration.[1]
| Inhibitor | Species | Dosing | Key In Vivo Finding(s) | Half-life (t1/2) | Oral Bioavailability (F%) | Reference(s) |
| This compound | Rat | 10 mg/kg p.o. | Up to 90% reduction in plasma LPA | 3.4 h | 30% | [1] |
| PF-8380 | Rat | 30 mg/kg p.o. | >95% reduction in plasma & air pouch LPA | 1.2 h | 43-83% | [5] |
| GLPG1690 | Human | 600 mg QD | ~80% reduction in plasma LPA C18:2 | ~5 h | N/A | [8][9] |
| Mouse | 30 mg/kg b.i.d. | Superior to pirfenidone (B1678446) in bleomycin (B88199) model | N/A | N/A | ||
| BBT-877 | Human | 100-200 mg b.i.d. | Up to 90% LPA inhibition | ~12 h | N/A | [6][10][11] |
| Mouse | - | Superior to GLPG1690 in bleomycin model | N/A | N/A | [6] |
Experimental Methodologies
The data presented in this guide are derived from established experimental protocols. Below are detailed summaries of the key assays and models used to evaluate ATX inhibitor efficacy.
Experimental Workflow: From In Vitro Potency to In Vivo Efficacy
The development and evaluation of an ATX inhibitor follows a structured workflow. It begins with assessing its ability to inhibit the ATX enzyme in vitro, progresses to its effect in a more complex biological matrix like whole blood, and culminates in testing its pharmacokinetic properties and efficacy in animal models of disease.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. opnme.com [opnme.com]
- 4. Pardon Our Interruption [opnme.com]
- 5. researchgate.net [researchgate.net]
- 6. bridgebiorx.com [bridgebiorx.com]
- 7. publications.ersnet.org [publications.ersnet.org]
- 8. Population Pharmacokinetic and Pharmacodynamic Analysis of GLPG1690, an Autotaxin Inhibitor, in Healthy Volunteers and Patients with Idiopathic Pulmonary Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Safety, Pharmacokinetics, and Pharmacodynamics of the Autotaxin Inhibitor GLPG1690 in Healthy Subjects: Phase 1 Randomized Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pulmonaryfibrosisnews.com [pulmonaryfibrosisnews.com]
- 11. bridgebiorx.com [bridgebiorx.com]
The Importance of a Negative Control: Utilizing BI-3017 in BI-2545 Experiments
In the realm of scientific research, particularly in the fields of pharmacology and drug development, the use of appropriate controls is paramount to validate experimental findings. This guide provides a comprehensive comparison of the potent Autotaxin (ATX) inhibitor, BI-2545, and its structurally related but significantly less active counterpart, BI-3017, highlighting the latter's crucial role as a negative control. For researchers investigating the ATX-LPA signaling axis, this guide will serve as a practical resource for experimental design and data interpretation.
Introduction to this compound and BI-3017
This compound is a highly potent and selective inhibitor of Autotaxin (ATX), a key enzyme responsible for the production of lysophosphatidic acid (LPA).[1][2][3][4][5] LPA is a bioactive signaling lipid that mediates a variety of cellular processes through G-protein-coupled receptors and is implicated in the pathophysiology of numerous diseases, including idiopathic pulmonary fibrosis (IPF) and cancer.[1][2][3][6] The inhibitory action of this compound on ATX effectively reduces LPA levels, making it a valuable tool for studying the biological functions of the ATX-LPA axis.[1]
To ensure that the observed biological effects in experiments using this compound are specifically due to the inhibition of ATX and not a result of off-target effects, a negative control is essential. BI-3017 is an ideal negative control for this compound.[2][3] While structurally similar to this compound, it exhibits substantially lower potency against ATX.[2][3] This significant difference in activity allows researchers to distinguish the specific effects of ATX inhibition from any non-specific effects of the chemical scaffold.
Comparative Analysis of this compound and BI-3017
The following table summarizes the key quantitative data for this compound and its negative control, BI-3017, underscoring the rationale for their respective uses in experimental settings.
| Parameter | This compound | BI-3017 | Reference |
| Target | Autotaxin (ATX) | Autotaxin (ATX) | [1][2][3] |
| Human ATX IC₅₀ | 2.2 nM | 8900 nM | [2][3] |
| Human Whole Blood IC₅₀ | 29 nM | Not determined | [2][3] |
| Rat Whole Blood IC₅₀ | 96 nM | Not determined | [2][3] |
| Molecular Weight (Da) | 527.4 | 407.4 | [2][3] |
IC₅₀: The half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Experimental Protocols
To effectively utilize BI-3017 as a negative control in experiments involving this compound, it is crucial to treat a parallel set of cells or animals with BI-3017 at the same concentration and under the identical conditions as this compound.
In Vitro Cell-Based Assay Protocol
-
Cell Culture: Plate cells at a desired density and allow them to adhere overnight.
-
Compound Preparation: Prepare stock solutions of this compound and BI-3017 in a suitable solvent (e.g., DMSO). Make serial dilutions to achieve the desired final concentrations.
-
Treatment: Treat the cells with this compound, BI-3017, and a vehicle control (solvent alone) for the specified duration. Ensure that the final solvent concentration is consistent across all conditions and does not exceed a level that affects cell viability.
-
Assay: Following treatment, perform the desired downstream analysis, such as measuring LPA levels, assessing cell proliferation, or analyzing gene expression.
-
Data Analysis: Compare the results from the this compound-treated group with both the vehicle control and the BI-3017-treated group. A significant difference between the this compound and BI-3017 groups would indicate that the observed effect is due to specific ATX inhibition.
Visualizing the Molecular Pathway and Experimental Design
To further clarify the roles of this compound and BI-3017, the following diagrams illustrate the ATX-LPA signaling pathway and a typical experimental workflow.
Caption: The ATX-LPA signaling pathway and points of intervention.
References
- 1. Discovery of this compound: A Novel Autotaxin Inhibitor That Significantly Reduces LPA Levels in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. opnme.com [opnme.com]
- 3. Pardon Our Interruption [opnme.com]
- 4. medkoo.com [medkoo.com]
- 5. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. Design and Development of Autotaxin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Cross-Reactivity Profile of BI-2545: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the selectivity of a chemical probe is paramount. This guide provides a comprehensive overview of the cross-reactivity profile of BI-2545, a potent inhibitor of Autotaxin (ATX), against other enzymes. The data presented here is intended to aid in the design and interpretation of experiments utilizing this compound.
This compound is a highly potent inhibitor of human Autotaxin, with an IC50 of 2.2 nM.[1] Its primary activity is the inhibition of ATX-mediated hydrolysis of lysophosphatidylcholine (B164491) (LPC) to lysophosphatidic acid (LPA), a signaling lipid involved in various physiological and pathological processes.[2] While this compound is a valuable tool for studying the ATX-LPA signaling axis, a thorough understanding of its off-target effects is crucial for accurate data interpretation and potential therapeutic development.
In Vitro Pharmacology Profile: Eurofins SafetyScreen44™ Panel
To assess its broader selectivity, this compound was evaluated against the Eurofins SafetyScreen44™ panel at a concentration of 10 µM. This panel comprises a diverse set of 44 targets, including G-protein coupled receptors (GPCRs), ion channels, transporters, and enzymes, known to be associated with adverse drug reactions.[3][4][5]
| Target Class | Target | Inhibition (%) at 10 µM |
| Enzyme | Lck Kinase | Data not publicly available |
| GPCR | 5-HT2a | 55%[6] |
| Ion Channel | L-type Calcium channel | 80%[6] |
| Ion Channel | Na+ channel site 2 | 66%[6] |
| Transporter | Norepinephrine Transporter | 61%[6] |
| Note: The complete dataset from the SafetyScreen44™ panel for this compound is available for download from the opnMe portal by Boehringer Ingelheim. The table above highlights the significant, albeit incomplete, cross-reactivities reported in the primary literature. |
GPCR Cross-Reactivity Profile: PRESTO-Tango Screen
Further characterization of this compound's selectivity was performed using the Psychoactive Drug Screening Program (PDSP) PRESTO-Tango platform, which assesses β-arrestin recruitment to a panel of 315 GPCRs.[2] At a concentration of 10 µM, significant inhibition was observed for three GPCRs.
| Target | Inhibition (%) at 10 µM |
| GABA/PBR | 64%[2] |
| 5HT2A | 51%[2] |
| Sigma1 | 51%[2] |
It is important to note that a comprehensive cross-reactivity profile of this compound against a broad panel of kinases (a kinome scan) is not publicly available at this time. The SafetyScreen44™ panel includes only one kinase, Lck.[5] Therefore, caution is advised when using this compound in experimental systems where off-target kinase inhibition could confound results.
Experimental Protocols
In Vitro Safety Pharmacology Screening (General Protocol)
The cross-reactivity profiling of this compound was likely conducted using a combination of radioligand binding assays and enzymatic assays. A general protocol for such a screen is as follows:
-
Compound Preparation: this compound is dissolved in a suitable solvent, typically DMSO, to create a high-concentration stock solution. This stock is then serially diluted to the final screening concentration (e.g., 10 µM).
-
Assay Preparation: For each target, a specific assay is prepared.
-
Radioligand Binding Assays: Cell membranes or recombinant proteins expressing the target receptor are incubated with a specific radioligand and the test compound (this compound).
-
Enzymatic Assays: The purified enzyme is incubated with its substrate and the test compound.
-
-
Incubation: The assay plates are incubated for a defined period to allow for binding or enzymatic reaction to reach equilibrium or a steady state.
-
Detection:
-
Binding Assays: The amount of bound radioligand is measured, typically by scintillation counting or fluorescence polarization.
-
Enzymatic Assays: The product of the enzymatic reaction is quantified using a colorimetric, fluorometric, or luminescent method.
-
-
Data Analysis: The percentage of inhibition by the test compound is calculated relative to a vehicle control. Significant inhibition is typically defined as a reduction in signal greater than a certain threshold (e.g., 50%).
PRESTO-Tango GPCR Assay (General Protocol)
The PRESTO-Tango (Parallel Receptorome Expression and Screening via Transcriptional Output, with Transcriptional activation following Arrestin Translocation) assay is a high-throughput method to screen compounds against a large number of GPCRs.
-
Cell Line: A specialized cell line (e.g., HTLA cells) is used, which stably expresses a β-arrestin2-TEV protease fusion protein and a tTA-dependent luciferase reporter.
-
Transfection: The cells are transfected with a library of plasmids, each encoding a different GPCR fused to a TEV protease cleavage site and a tTA transcription factor.
-
Compound Incubation: The transfected cells are incubated with the test compound (this compound).
-
Signal Transduction: If the compound activates a GPCR, it induces the recruitment of the β-arrestin2-TEV protease to the receptor. This brings the TEV protease in proximity to its cleavage site on the receptor, leading to the release of the tTA transcription factor.
-
Reporter Gene Expression: The released tTA translocates to the nucleus and activates the transcription of the luciferase reporter gene.
-
Detection: The luminescence produced by the luciferase enzyme is measured, providing a readout of GPCR activation.
Visualizations
Caption: A generalized workflow for in vitro cross-reactivity screening of small molecules.
Caption: The Autotaxin-LPA signaling pathway and the inhibitory action of this compound.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Pardon Our Interruption [opnme.com]
- 3. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 4. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 5. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 6. Discovery of this compound: A Novel Autotaxin Inhibitor That Significantly Reduces LPA Levels in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison: BI-2545 and GLPG1690 in Autotaxin Inhibition
A Comprehensive Guide for Researchers in Drug Discovery and Development
This guide provides a detailed, data-driven comparison of two prominent autotaxin (ATX) inhibitors: BI-2545 and GLPG1690 (ziritaxestat). Autotaxin is a key enzyme in the synthesis of lysophosphatidic acid (LPA), a signaling molecule implicated in a range of fibrotic diseases, inflammatory conditions, and cancer.[1][2] This comparison aims to equip researchers, scientists, and drug development professionals with the necessary information to evaluate these compounds for their specific research applications.
Executive Summary
This compound and GLPG1690 are both potent inhibitors of autotaxin, yet they exhibit distinct profiles in terms of their mechanism of action, potency, and clinical development trajectory. This compound, a Type I inhibitor, demonstrates high in vitro potency and is positioned as a valuable preclinical research tool.[3][4] In contrast, GLPG1690, a Type IV inhibitor, has undergone extensive clinical evaluation, including Phase 3 trials for Idiopathic Pulmonary Fibrosis (IPF), providing a wealth of clinical and pharmacokinetic data, despite ultimately not demonstrating efficacy in these late-stage trials.[5][6][7]
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative data for this compound and GLPG1690, facilitating a direct comparison of their biochemical and pharmacological properties.
Table 1: In Vitro Potency and Selectivity
| Parameter | This compound | GLPG1690 (Ziritaxestat) |
| Target | Autotaxin (ATX) | Autotaxin (ATX) |
| Mechanism of Action | Competitive, Type I Inhibitor | Selective, Type IV Inhibitor |
| Human ATX IC50 | 2.2 nM[1][4] | 131 nM[8] |
| Ki | Not Reported | 15 nM[8] |
| Human Whole Blood IC50 | 29 nM[1][2] | Not Reported |
| Rat Whole Blood IC50 | 96 nM[1][2] | Not Reported |
| hERG Inhibition IC50 | > 10 µM[4] | Not Reported |
Table 2: In Vivo Efficacy
| Species | Dosing | Effect | Reference |
| This compound | |||
| Rat | 10 mg/kg (single oral dose) | Up to 90% reduction in plasma LPA levels | [1][2][3] |
| GLPG1690 (Ziritaxestat) | |||
| Mouse | ≥ 3 mg/kg | Sustainable decrease in plasma LPA levels | [8] |
| Mouse | 10 and 30 mg/kg (twice daily) | Significant activity in a bleomycin-induced fibrosis model | [8] |
Table 3: Pharmacokinetic Properties
| Parameter | This compound (Rat) | GLPG1690 (Ziritaxestat) (Human) |
| Bioavailability (F%) | 30%[1] | 54%[9][10] |
| Clearance (CL) | 7 mL/(min*kg) (i.v.)[1] | Not Reported |
| Volume of Distribution (Vss) | 0.9 L/kg (i.v.)[1] | Not Reported |
| Tmax | 1.7 h (p.o.)[1] | ~2 h[11][12] |
| Mean Residence Time (MRT) | 2.1 h (i.v.), 4.5 h (p.o.)[1] | Not Reported |
| Half-life (t1/2) | Not Reported | ~5 h[11][12] |
| Metabolic Stability | Stable in human liver microsomes, moderately stable in rat liver microsomes[3][13] | Ziritaxestat is the main circulating drug-related product (76%)[9][10] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used in the characterization of ATX inhibitors.
Autotaxin Inhibition Assay (Enzymatic)
This protocol describes a common method for determining the in vitro potency of ATX inhibitors.
-
Reagents and Materials:
-
Recombinant human autotaxin
-
Lysophosphatidylcholine (LPC) substrate (e.g., LPC 18:1)
-
Test compounds (this compound or GLPG1690) dissolved in DMSO
-
Assay buffer (e.g., Tris-HCl, pH 8.0, containing CaCl2, MgCl2, and Triton X-100)
-
Choline (B1196258) oxidase
-
Horseradish peroxidase (HRP)
-
Amplex Red reagent
-
96-well microplate
-
Plate reader capable of fluorescence measurement
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add the test compounds to the assay buffer.
-
Add recombinant human autotaxin to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the LPC substrate.
-
Incubate the reaction mixture at 37°C for a specified duration (e.g., 60 minutes).
-
Stop the reaction and proceed with the detection of choline, a product of the ATX-catalyzed hydrolysis of LPC.
-
Add a detection mixture containing choline oxidase, HRP, and Amplex Red to each well.
-
Incubate in the dark at room temperature for approximately 15-30 minutes.
-
Measure the fluorescence intensity using a plate reader (excitation ~530-560 nm, emission ~590 nm).
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
In Vivo Lysophosphatidic Acid (LPA) Reduction Assay
This protocol outlines a general procedure to assess the in vivo efficacy of ATX inhibitors in rodents.
-
Animals and Housing:
-
Male Sprague-Dawley rats or C57BL/6 mice.
-
House animals in a controlled environment with a standard light-dark cycle and access to food and water ad libitum.
-
-
Compound Administration:
-
Formulate this compound or GLPG1690 in an appropriate vehicle for oral gavage (e.g., a suspension in 0.5% methylcellulose).
-
Administer the compound or vehicle control to the animals at the desired dose.
-
-
Blood Sampling:
-
Collect blood samples at various time points post-dose (e.g., 0, 1, 2, 4, 8, 24 hours).
-
Collect blood via a suitable method (e.g., tail vein, saphenous vein) into tubes containing an anticoagulant (e.g., EDTA).
-
Immediately place the blood samples on ice.
-
-
Plasma Preparation:
-
Centrifuge the blood samples at a low temperature (e.g., 4°C) to separate the plasma.
-
Collect the plasma supernatant and store at -80°C until analysis.
-
-
LPA Analysis by LC-MS/MS:
-
Extraction: Extract lipids, including LPA, from the plasma samples using a liquid-liquid extraction method (e.g., with a mixture of methanol, chloroform, and water).
-
Chromatography: Separate the different LPA species using a liquid chromatography system equipped with a suitable column (e.g., a C18 column).
-
Detection: Detect and quantify the LPA species using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
Data Analysis: Calculate the plasma concentrations of various LPA species at each time point and determine the percentage reduction compared to the vehicle-treated control group.
-
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate the autotaxin-LPA signaling pathway and a typical experimental workflow for evaluating ATX inhibitors.
Caption: Autotaxin-LPA Signaling Pathway and Inhibition by this compound and GLPG1690.
Caption: Experimental Workflow for the Evaluation of Autotaxin Inhibitors.
Concluding Remarks
This compound and GLPG1690 represent two distinct approaches to the therapeutic inhibition of autotaxin. This compound stands out for its high in vitro potency and favorable preclinical profile, making it an excellent tool for investigating the biological roles of the ATX-LPA axis.[3][4] GLPG1690, while not successful in its late-stage clinical trials for IPF, provides a case study in the clinical development of an ATX inhibitor, with extensive data on its human pharmacokinetics and safety profile.[5][7] The choice between these two compounds will ultimately depend on the specific research question, with this compound being more suited for preclinical and mechanistic studies, and the data from GLPG1690's clinical trials offering valuable insights for the design of future clinical candidates.
References
- 1. Pardon Our Interruption [opnme.com]
- 2. Pardon Our Interruption [opnme.com]
- 3. Discovery of this compound: A Novel Autotaxin Inhibitor That Significantly Reduces LPA Levels in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Ziritaxestat - Wikipedia [en.wikipedia.org]
- 6. tandfonline.com [tandfonline.com]
- 7. Ziritaxestat, a Novel Autotaxin Inhibitor, and Lung Function in Idiopathic Pulmonary Fibrosis: The ISABELA 1 and 2 Randomized Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. Pharmacokinetics and Metabolism of Ziritaxestat (GLPG1690) in Healthy Male Volunteers Following Intravenous and Oral Administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics and Metabolism of Ziritaxestat (GLPG1690) in Healthy Male Volunteers Following Intravenous and Oral Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Safety, Pharmacokinetics, and Pharmacodynamics of the Autotaxin Inhibitor GLPG1690 in Healthy Subjects: Phase 1 Randomized Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Safety, Pharmacokinetics, and Pharmacodynamics of the Autotaxin Inhibitor GLPG1690 in Healthy Subjects: Phase 1 Randomized Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Design and Development of Autotaxin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Confirming BI-2545-Induced Phenotypes with Genetic Knockdown of Autotaxin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two key methodologies for studying the function of Autotaxin (ATX), a critical enzyme in the lysophosphatidic acid (LPA) signaling pathway: the use of the potent chemical inhibitor BI-2545 and genetic knockdown approaches. Understanding the nuances of each technique is crucial for robust experimental design and accurate interpretation of results in drug development and biomedical research.
At a Glance: this compound vs. Genetic Knockdown of ATX
| Feature | This compound (Pharmacological Inhibition) | Genetic Knockdown (e.g., siRNA, shRNA, CRISPR) |
| Mechanism of Action | Potent, reversible inhibitor of ATX's lysophospholipase D activity.[1] | Reduction or complete ablation of ATX protein expression. |
| Speed of Onset | Rapid, within minutes to hours of administration. | Slower, requires time for siRNA/shRNA processing and protein turnover (typically 24-72 hours). |
| Reversibility | Reversible upon withdrawal of the compound. | Can be transient (siRNA) or stable (shRNA, CRISPR), but generally less readily reversible. |
| Specificity | Highly selective for ATX, but potential for off-target effects at high concentrations. | Highly specific to the targeted gene, but potential for off-target gene silencing. |
| In Vivo Application | Orally bioavailable, allowing for systemic administration in animal models.[2][3] | Can be challenging to deliver systemically; often requires viral vectors or localized delivery. |
| Compensation | Less likely to induce long-term compensatory mechanisms. | Chronic knockdown can lead to developmental or compensatory changes in signaling pathways. |
The ATX-LPA Signaling Pathway
Autotaxin is a secreted enzyme that plays a pivotal role in hydrolyzing lysophosphatidylcholine (B164491) (LPC) to produce lysophosphatidic acid (LPA). LPA, a bioactive lipid mediator, then binds to a family of G protein-coupled receptors (GPCRs) to initiate a wide array of cellular responses, including cell proliferation, migration, survival, and differentiation. Dysregulation of the ATX-LPA axis has been implicated in numerous pathological conditions, most notably fibrosis and cancer.
Figure 1. The ATX-LPA signaling pathway and points of intervention for this compound and genetic knockdown.
Comparative Efficacy in Inducing Anti-Fibrotic Phenotypes
Both pharmacological inhibition of ATX with this compound and genetic knockdown of ATX have demonstrated efficacy in mitigating fibrotic processes. This convergence of evidence strongly validates ATX as a therapeutic target for fibrotic diseases.
This compound in Preclinical Models of Fibrosis
This compound is a highly potent and selective inhibitor of ATX. Studies have shown its efficacy in reducing LPA levels and mitigating fibrosis in various preclinical models.
| Parameter | Value | Reference |
| Human ATX IC50 | 2.2 nM | [1] |
| Rat ATX IC50 | 3.4 nM | [1] |
| Human Whole Blood IC50 | 29 nM | [4][5] |
| Rat Whole Blood IC50 | 96 nM | [4][5] |
| In Vivo LPA Reduction (Rats) | Up to 90% reduction in plasma LPA at 10 mg/kg p.o. | [2][3] |
In models of idiopathic pulmonary fibrosis (IPF), pharmacological inhibition of ATX has been shown to attenuate the development of the disease.[6] Similarly, in mouse models of liver fibrosis, a selective ATX inhibitor demonstrated significant anti-fibrotic effects.[7] Another ATX inhibitor, IOA-289, was shown to decrease fibrosis in a mouse model of breast cancer by reducing collagen deposition and the expression of fibrotic markers.[8]
Genetic Knockdown of ATX in Fibrosis Models
Genetic approaches to reduce ATX expression have provided definitive evidence for its role in fibrosis.
| Experimental Model | Key Finding | Reference |
| Bleomycin-induced pulmonary fibrosis (mouse) | Genetic deletion of ATX from bronchial epithelial cells or macrophages attenuated disease severity. | [6] |
| TGF-β1-induced fibroblast activation | Knockdown of various signaling components downstream of ATX, such as STAT3, can block fibroblast proliferation and migration. | [9] |
| UHRF1 siRNA in lung fibroblasts | Knockdown of UHRF1, a protein implicated in fibrosis, significantly arrested fibroblast proliferation. | [10] |
These genetic studies confirm that the anti-fibrotic phenotypes observed with chemical inhibitors like this compound are indeed a direct result of targeting ATX.
Experimental Protocols
This compound Treatment for In Vitro Fibroblast Activation Assay
This protocol provides a general framework for assessing the effect of this compound on fibroblast activation, a key event in the development of fibrosis.
Figure 2. Experimental workflow for assessing the effect of this compound on fibroblast activation.
siRNA-Mediated Knockdown of ATX in Fibroblasts
This protocol outlines the general steps for transiently knocking down ATX expression in fibroblasts using small interfering RNA (siRNA).
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of this compound: A Novel Autotaxin Inhibitor That Significantly Reduces LPA Levels in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of this compound: A Novel Autotaxin Inhibitor That Significantly Reduces LPA Levels in Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pardon Our Interruption [opnme.com]
- 5. opnme.com [opnme.com]
- 6. Pulmonary autotaxin expression contributes to the pathogenesis of pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Selective Inhibition of Autotaxin Is Efficacious in Mouse Models of Liver Fibrosis [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of autotaxin activity with IOA-289 decreases fibrosis in mouse E0771 breast tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. STAT3 Facilitates Super Enhancer Formation to Promote Fibroblast‐To‐Myofibroblast Differentiation by the Analysis of ATAC‐Seq, RNA‐Seq and ChIP‐Seq - PMC [pmc.ncbi.nlm.nih.gov]
- 10. JCI Insight - Liposomal UHRF1 siRNA shows lung fibrosis treatment potential through regulation of fibroblast activation [insight.jci.org]
Safety Operating Guide
Safeguarding the Laboratory: Proper Disposal Procedures for BI-2545
Essential guidance for the safe handling and disposal of the potent autotaxin inhibitor, BI-2545, ensuring the protection of laboratory personnel and environmental integrity.
For researchers, scientists, and drug development professionals, the responsible management of chemical compounds is paramount. This document provides a comprehensive, step-by-step guide to the proper disposal of this compound, a potent autotaxin (ATX) inhibitor. Given its biological activity, adherence to strict safety and disposal protocols is critical to mitigate risks and ensure regulatory compliance.
Immediate Safety and Handling Protocols
Before initiating any disposal procedures, it is imperative to consult your institution's specific Environmental Health and Safety (EHS) guidelines. All handling of this compound should be conducted in a designated area, preferably within a certified chemical fume hood, to minimize inhalation exposure. Appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a laboratory coat, must be worn at all times.
Step-by-Step Disposal Procedure
The disposal of this compound must be managed as hazardous chemical waste. The following steps outline the recommended procedure for its safe disposal:
-
Waste Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS office. Solid waste (e.g., contaminated consumables such as pipette tips, tubes, and gloves) should be collected separately from liquid waste.
-
Containerization:
-
Solid Waste: Collect all solid waste contaminated with this compound in a dedicated, leak-proof hazardous waste container lined with a heavy-duty plastic bag. The container must be compatible with the chemical nature of the compound.
-
Liquid Waste: Unused solutions of this compound should be stored in a sealed, clearly labeled, and chemically compatible waste container. Avoid using containers that may have held incompatible chemicals.[1] Ideally, the original container, if in good condition, or a new, appropriate container should be used.[1]
-
Sharps: Any sharps, such as needles or razor blades, contaminated with this compound must be disposed of in an approved, puncture-resistant sharps container.
-
-
Labeling: All waste containers must be accurately and clearly labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The primary hazard(s) associated with the compound (e.g., "Toxic," "Potent Compound"). In the absence of a specific Safety Data Sheet (SDS), it is prudent to handle it as a toxic substance.
-
The date on which the waste was first added to the container.
-
The name and contact information of the principal investigator or laboratory supervisor.
-
-
Storage: Store the sealed and labeled hazardous waste containers in a designated Satellite Accumulation Area (SAA).[1][2][3] This area must be at or near the point of generation and under the control of the laboratory personnel.[2][3] Ensure that the storage area is secure, well-ventilated, and away from incompatible materials.[1] Federal regulations limit the accumulation of hazardous waste in an SAA to 55 gallons, or one quart for acutely toxic wastes.[2][3]
-
Disposal Request: Once the waste container is full, or within one year of the initial accumulation date, arrange for its disposal through your institution's EHS department.[2][3] Complete all required waste pickup forms as per your institutional procedures. Do not attempt to dispose of this compound down the drain or in the regular trash.[4][5]
Key Safety and Chemical Data for this compound
| Property | Value | Reference |
| Chemical Name | This compound | [6] |
| Target | Autotaxin (ATX) Inhibitor | [6][7][8] |
| Potency (IC50) | 2.2 nM (human ATX), 3.4 nM (rat ATX) | [6] |
| Molecular Weight | 527.4 g/mol | [7] |
| Appearance | Solid | [6] |
This compound Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound waste.
References
- 1. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 2. odu.edu [odu.edu]
- 3. ehrs.upenn.edu [ehrs.upenn.edu]
- 4. youtube.com [youtube.com]
- 5. Biological Waste Disposal | Office of Public Safety & Emergency Management [safety.pitt.edu]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Pardon Our Interruption [opnme.com]
- 8. Pardon Our Interruption [opnme.com]
Personal protective equipment for handling BI-2545
For Immediate Implementation: A Guide for Researchers, Scientists, and Drug Development Professionals
This document provides critical safety and logistical information for the handling and disposal of BI-2545, a potent autotaxin (ATX) inhibitor. Adherence to these protocols is essential to ensure the safety of laboratory personnel and the integrity of research activities. Given the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach aligned with the handling of potent active pharmaceutical ingredients (APIs) is mandated.
Personal Protective Equipment (PPE)
A risk assessment should always precede the handling of this compound to ensure the appropriate level of protection. The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Activity | Engineering Controls | Hand Protection | Eye Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid Form) | Chemical Fume Hood or Ventilated Balance Enclosure | Two pairs of powder-free nitrile gloves meeting ASTM D6978 standard | Safety glasses with side shields or safety goggles | Disposable gown with a solid front, long sleeves, and tight-fitting cuffs | NIOSH-approved respirator (e.g., N95 or higher) |
| Solution Preparation and Handling | Chemical Fume Hood | Two pairs of powder-free nitrile gloves | Safety glasses with side shields or safety goggles | Laboratory coat or disposable gown | Recommended if aerosols may be generated |
| In Vitro / In Vivo Dosing | Biosafety Cabinet (if applicable) or Chemical Fume Hood | Powder-free nitrile gloves | Safety glasses with side shields | Laboratory coat | Not generally required, but assess risk of aerosolization |
| Waste Disposal | Chemical Fume Hood | Two pairs of powder-free nitrile gloves | Safety glasses with side shields | Laboratory coat or disposable gown | Not generally required |
Operational Plan: Step-by-Step Handling Procedures
1. Preparation and Weighing:
- All weighing and initial dilutions of solid this compound must be conducted in a certified chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.
- Personnel must don the full PPE ensemble as detailed in the table above. Double gloving is required.
- Use dedicated spatulas and weighing papers. Clean all equipment thoroughly after use.
2. Solution Handling:
- All procedures involving solutions of this compound should be performed in a chemical fume hood.
- Avoid direct contact with the skin and eyes. In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.
- Prevent the generation of aerosols.
3. Spill Management:
- In the event of a spill, evacuate the immediate area.
- Wearing appropriate PPE (including respiratory protection), contain the spill using an absorbent material suitable for chemical spills.
- Collect the absorbed material and any contaminated items into a sealed, labeled hazardous waste container.
- Decontaminate the spill area with an appropriate solvent (e.g., ethanol), followed by soap and water.
Disposal Plan: A Commitment to Safety and Environmental Responsibility
All waste materials contaminated with this compound must be treated as hazardous chemical waste.
-
Segregation: Do not mix this compound waste with other waste streams.
-
Containers: Use clearly labeled, leak-proof, and chemically compatible containers for solid and liquid waste.
-
Labeling: All waste containers must be accurately labeled with "Hazardous Waste," the chemical name ("this compound"), and the associated hazards.
-
Disposal: Arrange for disposal through your institution's Environmental Health and Safety (EHS) office, following all local, state, and federal regulations.
Experimental Workflow: Safe Handling of this compound
Caption: Safe handling and disposal workflow for this compound.
This comprehensive guide is intended to foster a culture of safety and responsibility within the laboratory. By adhering to these protocols, researchers can mitigate risks and ensure the safe and effective use of this compound in their critical work.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
